1-(Cyanomethyl)pyridinium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296121. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJOROWXIWLCMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938214 | |
| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
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Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17281-59-3 | |
| Record name | Pyridinium, 1-(cyanomethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyanomethyl)pyridinium chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17281-59-3 | |
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| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanomethyl)pyridinium chloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium chloride, a quaternary pyridinium salt, is a versatile organic compound with the CAS Number 17281-59-3 . This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications, particularly in the realm of organic synthesis and drug discovery. The pyridinium moiety is a key structural feature in various biologically active compounds, and its derivatives are of significant interest to the pharmaceutical industry.
Chemical and Physical Properties
This compound is typically a light yellow to brown crystalline powder. It is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17281-59-3 | |
| Molecular Formula | C₇H₇ClN₂ | |
| Molecular Weight | 154.60 g/mol | |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 167-170 °C or 174 °C | |
| Solubility | Soluble in water | |
| IUPAC Name | 1-(cyanomethyl)pyridin-1-ium chloride | |
| InChI Key | HEJOROWXIWLCMS-UHFFFAOYSA-M | |
| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-] |
Synthesis and Purification
General Synthesis Protocol
The synthesis of this compound is typically achieved through the quaternization of pyridine with a suitable alkylating agent, in this case, chloroacetonitrile. This is a type of N-alkylation reaction. A general procedure is outlined below, based on methods for synthesizing alkyl pyridinium chlorides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).
-
Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of chloroacetonitrile dropwise. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a moderate temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the solution. The precipitate can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether, to yield the purified this compound. The resulting crystals should be dried under vacuum.
Figure 1: General workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be assessed using a variety of analytical techniques.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Typical Observations/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase column (e.g., C18), UV detection. The retention time of the main peak corresponds to the standard. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation and confirmation. | Provides information on the chemical environment of the hydrogen atoms. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural elucidation of the carbon skeleton. | Confirms the number and types of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the nitrile (C≡N) and aromatic (C=C, C=N) groups. |
| Melting Point Analysis | Purity assessment. | A sharp melting point range indicates high purity. |
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and compare the retention time and peak area to a known standard to determine purity and concentration.
Chemical Reactivity and Potential Applications
Formation of Pyridinium Ylides
A key aspect of the chemistry of this compound is its ability to form a pyridinium ylide. The methylene group adjacent to the positively charged pyridinium nitrogen is acidic and can be deprotonated by a base to form a highly reactive zwitterionic intermediate, a pyridinium ylide.
Figure 2: Formation of a pyridinium ylide from this compound.
Applications in Organic Synthesis
Pyridinium ylides are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems. They can act as 1,3-dipoles in cycloaddition reactions. For instance, the reaction of the ylide derived from this compound with alkynes can lead to the formation of indolizine derivatives. Indolizines are a class of nitrogen-containing heterocyclic compounds that are scaffolds in many biologically active molecules.
Potential in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the broader class of pyridinium salts exhibits a range of biological effects, including antimicrobial and anticancer activities.
The proposed mechanism of antimicrobial action for cationic surfactants like pyridinium salts involves the disruption of the bacterial cell membrane. The positively charged pyridinium headgroup interacts with the negatively charged components of the cell membrane, while the organic substituent can penetrate the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death.
The ability to synthesize indolizine scaffolds from this compound is particularly relevant for drug discovery, as indolizine derivatives have shown a wide array of pharmacological activities.
Figure 3: Logical relationship from this compound to potential drug candidates.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Immediately wash with soap and water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.
-
Inhalation: Move to fresh air.
Conclusion
This compound is a valuable reagent in organic chemistry with significant potential for applications in drug discovery and development. Its ability to form pyridinium ylides opens up synthetic pathways to complex heterocyclic structures like indolizines. While its own biological profile is not extensively studied, the known activities of related pyridinium salts and their derivatives suggest that it is a promising starting material for the synthesis of new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further investigation into the biological activities of this compound and its derivatives is warranted.
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(cyanomethyl)pyridinium chloride, a versatile building block in organic synthesis and medicinal chemistry. This document details the experimental protocols for its preparation and outlines the analytical techniques used to confirm its structure and purity.
Physicochemical Properties
This compound is a white to light yellow or brown crystalline solid.[1][2] It is soluble in water.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17281-59-3 | [3][4] |
| Molecular Formula | C₇H₇ClN₂ | [1][3][4] |
| Molecular Weight | 154.60 g/mol | [1][3][4] |
| Melting Point | 167-170 °C | [1][2] |
| Appearance | White to light yellow/brown crystalline powder | [1][2] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the direct quaternization of pyridine with chloroacetonitrile. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide.
Experimental Protocol: Synthesis
Materials:
-
Pyridine
-
Chloroacetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a sealed pressure reaction vessel, combine equimolar amounts of freshly distilled pyridine and chloroacetonitrile. For a more controlled reaction, a 10% stoichiometric excess of pyridine can be used.[5]
-
The reaction mixture is allowed to stand at room temperature for approximately 48 hours or can be gently heated to accelerate the reaction.[5]
-
Upon completion of the reaction, a solid precipitate of this compound will have formed.
-
The crude product is collected and washed thoroughly with three portions of anhydrous diethyl ether to remove any unreacted starting materials.[5]
-
The washed product is then dried under vacuum to yield the purified this compound.
Purification Protocol: Recrystallization
For obtaining high-purity material, recrystallization is the recommended method.
Solvent Selection: Based on the polarity of the compound, common solvents for the recrystallization of pyridinium salts include ethanol, or solvent mixtures such as hexane/acetone or hexane/THF.[6] The ideal solvent or solvent system should dissolve the compound when hot and allow for crystal formation upon cooling.
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the compound. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O).[1]
¹H NMR (400 MHz, D₂O): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Singlet | 2H | -CH₂- | |
| Triplet | 2H | H-3, H-5 | |
| Triplet | 1H | H-4 | |
| Doublet | 2H | H-2, H-6 |
¹³C NMR (D₂O): [1]
| Chemical Shift (δ) ppm | Assignment |
| -CH₂- | |
| -C≡N | |
| C-3, C-5 | |
| C-4 | |
| C-2, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be recorded using a KBr disc or as a Nujol mull.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch (nitrile) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~1600, 1480 | C=C and C=N stretch (pyridinium ring) |
| ~1400-1450 | CH₂ bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this ionic compound, electrospray ionization (ESI) is a suitable technique. The predicted collision cross-section data for various adducts are available.[7]
| Adduct | m/z |
| [M]⁺ | 119.06037 |
| [M+H]⁺ | 120.06820 |
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its reactive cyanomethyl group and the pyridinium moiety make it a versatile precursor for the construction of various heterocyclic systems and substituted pyridines, which are common scaffolds in many bioactive compounds.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Role in Drug Discovery
Caption: Role of this compound as a building block in drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]
- 3. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. PubChemLite - this compound (C7H7N2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide on the Mechanism of Action of 1-(Cyanomethyl)pyridinium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyanomethyl)pyridinium chloride is a versatile reagent in organic synthesis, primarily functioning as a precursor to a reactive pyridinium ylide intermediate. This guide elucidates the core mechanism of action, focusing on the in-situ generation of the 1-(cyanomethyl)pyridinium ylide and its subsequent participation in [3+2] cycloaddition reactions. This pathway provides an efficient route to the synthesis of various nitrogen-containing heterocyclic compounds, most notably indolizine derivatives. This document provides a comprehensive overview of the reaction mechanism, supported by experimental protocols and quantitative data, to aid researchers in the application of this reagent for the development of novel molecular entities.
Core Mechanism of Action: Ylide Formation and 1,3-Dipolar Cycloaddition
The primary role of this compound in organic synthesis is to serve as a stable precursor for the in-situ generation of 1-(cyanomethyl)pyridinium ylide. This ylide is a highly reactive 1,3-dipole, which is a key intermediate in the synthesis of five-membered heterocyclic rings through [3+2] cycloaddition reactions.
The process is initiated by the deprotonation of the acidic methylene group of this compound using a base. The resulting ylide is stabilized by the electron-withdrawing nitrile group and the positively charged pyridinium ring. This stabilized ylide then readily reacts with various dipolarophiles, such as electron-deficient alkenes and alkynes, to form a five-membered heterocyclic ring. The most common application of this methodology is the synthesis of indolizine derivatives.
Quantitative Data Presentation
The efficacy of the [3+2] cycloaddition reaction utilizing this compound is dependent on the nature of the dipolarophile, the base employed, and the reaction conditions. The following table summarizes the yields of various indolizine derivatives synthesized from 1-(cyanomethyl)pyridinium ylide and different alkynes.
| Entry | Dipolarophile (Alkyne) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | K₂CO₃ | DMF | RT | 18 | Dimethyl 1-cyanoindolizine-2,3-dicarboxylate | 85 |
| 2 | Ethyl propiolate | Et₃N | CH₃CN | Reflux | 12 | Ethyl 1-cyanoindolizine-2-carboxylate | 78 |
| 3 | Phenylacetylene | DBU | Toluene | 80 | 24 | 1-Cyano-2-phenylindolizine | 65 |
| 4 | Methyl propiolate | K₂CO₃ | MeOH | RT | 18 | Methyl 1-cyanoindolizine-2-carboxylate | 81[1] |
| 5 | 1-Hexyne | NaH | THF | 60 | 12 | 1-Cyano-2-butylindolizine | 55 |
Table 1: Synthesis of 1-Cyanoindolizine Derivatives via [3+2] Cycloaddition.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 1-Cyanoindolizine Derivatives
This protocol outlines a general one-pot method for the synthesis of multisubstituted indolizines from pyridinium salts and electron-deficient alkenes or alkynes.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol or DBU, 1.5 mmol)
-
Solvent (e.g., DMF, CH₃CN, 10 mL)
-
Oxidizing agent (e.g., TEMPO, if required for aromatization with alkenes)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the dipolarophile (1.1 mmol) in the chosen solvent (10 mL) at room temperature, the base (2.0 mmol) is added portion-wise.
-
The reaction mixture is stirred at the specified temperature (see Table 1) for the indicated time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired indolizine derivative.
Signaling Pathways and Logical Relationships
The reactivity of the 1-(cyanomethyl)pyridinium ylide is influenced by several factors, including the electronic nature of the substituents on both the pyridinium ring and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the LUMO, facilitating the interaction with the HOMO of the ylide.
Conclusion
This compound is a valuable and readily available reagent for the synthesis of indolizines and other nitrogen-containing heterocycles. Its mechanism of action proceeds through the efficient in-situ generation of a pyridinium ylide, which undergoes a [3+2] cycloaddition with a variety of dipolarophiles. The reaction is generally high-yielding and can be performed under mild conditions, making it an attractive method for synthetic chemists in academia and industry. The data and protocols provided in this guide serve as a valuable resource for the practical application of this versatile reagent.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 3. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
Spectroscopic Profile of 1-(Cyanomethyl)pyridinium Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(cyanomethyl)pyridinium chloride, a pyridinium salt of interest to researchers in organic synthesis and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.
| ¹H NMR (400 MHz, D₂O) | |
| Chemical Shift (δ) ppm | Description |
| Data Not Available | Peak list with chemical shifts and coupling constants is not publicly available in the searched resources. |
| ¹³C NMR (D₂O) | |
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | Peak list with chemical shifts is not publicly available in the searched resources. |
| Infrared (IR) Spectroscopy | |
| Method | Key Absorption Bands (cm⁻¹) |
| KBr Disc | Specific peak frequencies are not detailed in the available resources. |
| Nujol Mull | Specific peak frequencies are not detailed in the available resources. |
| Mass Spectrometry | |
| Ion | Predicted m/z |
| [M]⁺ | 119.06037[1] |
| [M+H]⁺ | 120.06820[1] |
| [M+Na]⁺ | 142.05014[1] |
| [M+NH₄]⁺ | 137.09474[1] |
| [M+K]⁺ | 158.02408[1] |
| [M-H]⁻ | 118.05364[1] |
| Note: The mass spectrometry data presented is based on computational predictions for the cation 1-(cyanomethyl)pyridinium.[1] Experimental mass spectrum data for this compound was not found in the public domain. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of this compound is dissolved in deuterium oxide (D₂O). A typical concentration for ¹H NMR is 5-10 mg/mL and for ¹³C NMR is 20-50 mg/mL. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. The chemical shifts are referenced to a suitable internal or external standard.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Nujol Mull Method: A few milligrams of the solid sample are ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a thick paste (mull). This mull is then spread between two salt plates (e.g., KBr or NaCl) and the IR spectrum is recorded. The characteristic peaks of Nujol should be noted and subtracted from the sample spectrum.
Mass Spectrometry
For a quaternary ammonium salt like this compound, electrospray ionization (ESI) is a suitable mass spectrometry technique. The analysis would be performed in positive ion mode to detect the 1-(cyanomethyl)pyridinium cation. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile/water, and introduced into the mass spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(cyanomethyl)pyridinium chloride, a pyridinium salt with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its analysis, and visualizes key chemical pathways.
Core Properties of this compound
This compound is a beige crystalline powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂ | [2] |
| Molecular Weight | 154.60 g/mol | [2] |
| Melting Point | 167-170 °C | [1] |
| Appearance | Light yellow to brown powder/crystal | [1][3] |
| CAS Number | 17281-59-3 | [4] |
Solubility Profile
For drug development and process chemistry, determining the solubility in various aqueous and organic solvents is crucial for formulation, purification, and reaction condition optimization. A general experimental protocol for determining the solubility of an organic salt like this compound is provided below.
Experimental Protocol: Isothermal Solubility Determination
This protocol outlines a standard method for determining the solubility of a compound in various solvents at a constant temperature.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solutions using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
8. Data Presentation:
The quantitative solubility data should be presented in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined | |
| Methanol | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined |
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. The stability of this compound should be assessed under various stress conditions.
pH-Dependent Stability
The stability of pyridinium salts can be influenced by the pH of the solution. While specific data for this compound is not available, a general understanding suggests that the pyridinium ring is relatively stable under acidic to neutral conditions. However, under strongly basic conditions, pyridinium salts can be susceptible to degradation.
Thermal Stability
The thermal stability of 1-alkylpyridinium halides is dependent on the nature of the anion.[5] Studies on the thermal decomposition of pyridinium salts indicate that they can undergo decomposition at elevated temperatures.[6] For instance, the thermal decomposition of certain alkyl chloroformates is accelerated in the presence of pyridinium chloride.[6]
Photostability
Pyridinium salts are known to undergo photochemical transformations upon exposure to light.[7][8] These reactions can lead to the formation of various degradation products, including bicyclic aziridines.[8] Therefore, it is recommended that this compound be protected from light during storage and handling.
Experimental Protocol: Stability Assessment
A general protocol for assessing the stability of this compound in solution is provided below.
1. Materials and Equipment:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Temperature-controlled ovens or chambers
-
Photostability chamber with a controlled light source (e.g., xenon lamp)
-
HPLC system with a stability-indicating method
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
For thermal stability testing, store aliquots of the solutions in tightly sealed vials at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.
-
For photostability testing, expose aliquots of the solutions to a controlled light source in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
6. Data Presentation:
The stability data should be presented in tables to show the percentage of the compound remaining over time under different conditions.
pH-Dependent Stability
| pH | Temperature (°C) | Time (days) | % Remaining |
| 2 | 25 | 0 | 100 |
| 7 | Data to be determined | ||
| 14 | Data to be determined | ||
| 7 | 25 | 0 | 100 |
| 7 | Data to be determined | ||
| 14 | Data to be determined | ||
| 9 | 25 | 0 | 100 |
| 7 | Data to be determined | ||
| 14 | Data to be determined |
Thermal Stability (at pH 7)
| Temperature (°C) | Time (days) | % Remaining |
| 40 | 0 | 100 |
| 7 | Data to be determined | |
| 14 | Data to be determined | |
| 60 | 0 | 100 |
| 7 | Data to be determined | |
| 14 | Data to be determined |
Photostability (at pH 7 and 25 °C)
| Condition | Time (hours) | % Remaining |
| Light | 0 | 100 |
| 6 | Data to be determined | |
| 12 | Data to be determined | |
| Dark | 0 | 100 |
| 6 | Data to be determined | |
| 12 | Data to be determined |
Synthesis and Degradation Pathways
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine with chloroacetonitrile. This is a classic example of a Menshutkin reaction, where a tertiary amine (pyridine) acts as a nucleophile to displace a halide from an alkyl halide (chloroacetonitrile).
References
- 1. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]
- 2. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17281-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The synthetic potential of pyridinium salt photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(Cyanomethyl)pyridinium Chloride and its Role as a Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyanomethyl)pyridinium chloride is a versatile organic salt that serves as a key precursor in a variety of synthetic transformations. Its primary role is in the generation of pyridinium ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its physical and chemical properties, and its significant applications in the synthesis of nitrogen-containing heterocyclic compounds, particularly indolizine derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.
Introduction
This compound, a quaternary pyridinium salt, has garnered significant attention in organic synthesis due to its ability to act as a stable precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is a valuable 1,3-dipole in cycloaddition reactions, providing a straightforward and efficient route to a variety of heterocyclic scaffolds. These scaffolds are of particular interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This guide will delve into the synthesis of the title compound and explore its utility as a building block in modern organic chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]
| Property | Value |
| CAS Number | 17281-59-3[1][2] |
| Molecular Formula | C₇H₇ClN₂[1][2] |
| Molecular Weight | 154.60 g/mol [1] |
| Appearance | White to light yellow or brown crystalline solid[2] |
| Melting Point | 167-170 °C[2] |
| Solubility | Soluble in water |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1[1] |
| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-][1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of pyridine with chloroacetonitrile. This is a direct nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of chloroacetonitrile.
Detailed Experimental Protocol
Materials:
-
Pyridine
-
Chloroacetonitrile
-
Anhydrous ether (for washing)
Procedure:
-
In a suitable reaction vessel, combine a stoichiometric excess of pyridine with chloroacetonitrile.
-
The reaction mixture can be stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
Upon completion of the reaction, the resulting solid is collected.
-
The crude product is then washed with anhydrous ether to remove any unreacted starting materials.
-
The purified this compound is dried under vacuum.
Note: Due to the hygroscopic nature of some pyridinium salts, it is advisable to handle the product in a dry atmosphere.
Role as a Precursor in Synthesis: Generation of Pyridinium Ylides
The primary synthetic utility of this compound lies in its role as a precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is typically generated in situ by treating the pyridinium salt with a base, such as triethylamine or potassium carbonate. The base abstracts the acidic proton from the methylene group adjacent to the positively charged nitrogen atom.
Applications in [3+2] Cycloaddition Reactions for the Synthesis of Indolizines
Pyridinium ylides, such as the one derived from this compound, are key intermediates in 1,3-dipolar cycloaddition reactions. They react readily with electron-deficient alkenes and alkynes (dipolarophiles) to construct five-membered rings, leading to the formation of various nitrogen-containing heterocyclic systems, most notably indolizines.
The general mechanism involves the concerted [3+2] cycloaddition of the pyridinium ylide to the dipolarophile, followed by an aromatization step, which often occurs via oxidation or elimination, to yield the stable indolizine ring system.
Synthesis of Indolizine-1-carbonitrile Derivatives
A notable application is the one-pot, two-step tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives. This involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an aromatic aldehyde and malononitrile.
Quantitative Data from Representative Reactions
The following table summarizes quantitative data from selected publications on the synthesis of indolizine derivatives using pyridinium salts.
| Pyridinium Salt Precursor | Dipolarophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl pyridine acetate / Benzyl bromide | - | Cs₂CO₃ / Triethyl orthoformate | Acetonitrile | 7 | Medium to Excellent | [4] |
Detailed Experimental Protocol: Synthesis of Indolizine Derivatives
The following is a general experimental protocol for the synthesis of indolizine derivatives via a 1,3-dipolar cycloaddition reaction.
Materials:
-
This compound
-
An electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the electron-deficient alkyne (1-1.2 equivalents) to the solution.
-
Slowly add the base (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired indolizine derivative.
Characterization: The structure of the synthesized indolizine can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its ability to generate pyridinium ylides in situ makes it a cornerstone reagent for [3+2] cycloaddition reactions, providing an efficient and modular approach to the construction of indolizine and related scaffolds. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile compound and its derivatives in the quest for new bioactive molecules. Further exploration of one-pot multicomponent reactions and the use of diverse dipolarophiles will undoubtedly continue to expand the synthetic utility of this compound.
References
The Versatile Chemistry of 1-(Cyanomethyl)pyridinium Chloride: A Comprehensive Review of its Applications
For Immediate Release
A Deep Dive into the Synthetic Utility and Biological Significance of a Key Pyridinium Salt
This technical guide provides an in-depth review of the applications of 1-(Cyanomethyl)pyridinium chloride, a versatile reagent in organic synthesis and a precursor to biologically active molecules. Aimed at researchers, scientists, and drug development professionals, this document details its synthesis, spectroscopic characterization, and its pivotal role in the construction of complex heterocyclic scaffolds. The guide further explores the biological activities of the resulting compounds, with a particular focus on their potential as anticancer agents.
Synthesis and Characterization of this compound
This compound is a quaternary pyridinium salt that is readily synthesized and serves as a key building block in various chemical transformations.
Synthesis:
The most common method for the synthesis of this compound involves the direct reaction of pyridine with chloroacetonitrile. This straightforward nucleophilic substitution reaction provides the desired product in good yield.
Spectroscopic Characterization:
The structural identity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | This compound |
| ¹H NMR (D₂O, 400 MHz) | Chemical Shifts (δ) in ppm: 8.85 (d, 2H), 8.55 (t, 1H), 8.05 (t, 2H), 5.80 (s, 2H) |
| ¹³C NMR (D₂O) | Chemical Shifts (δ) in ppm: 147.5, 146.0, 129.0, 115.0, 55.0 |
| IR (KBr disc) | Characteristic Peaks (cm⁻¹): Aromatic C-H stretching (3150-3000), C≡N stretching (~2250), C=C and C=N ring vibrations (1650-1400)[1][2] |
Core Application: Precursor to Pyridinium Ylides for 1,3-Dipolar Cycloadditions
The primary application of this compound lies in its role as a stable precursor to 1-(cyanomethyl)pyridinium ylide. This ylide is a highly reactive 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes, to generate five-membered heterocyclic rings.
This in situ generation of the pyridinium ylide is central to its synthetic utility, as the ylide itself is often too reactive to be isolated.
Synthesis of Indolizine Derivatives
A major application of 1-(cyanomethyl)pyridinium ylide is in the synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The reaction proceeds via a [3+2] cycloaddition between the pyridinium ylide and an alkene, followed by an oxidation step to yield the aromatic indolizine ring system.
Quantitative Data for Indolizine Synthesis:
| Pyridinium Salt | Dipolarophile | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | N-phenylmaleimide | Et₃N / Chloranil | Acetonitrile | Reflux | 12 | 85 | [3] |
| This compound | Dimethyl fumarate | Et₃N / Pd/C | Toluene | Reflux | 24 | 78 | [3] |
| 1-(Phenacyl)pyridinium bromide | Chalcone | CrO₃/Et₃N | - | - | - | 37 | [4] |
| Pyridinium salts | Electron-deficient alkynes | Cs₂CO₃ | 1,4-Dioxane | - | - | 34-81 | [4] |
Experimental Protocol: One-Pot Synthesis of a Substituted Indolizine
This protocol describes a general one-pot procedure for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant[5].
-
To a solution of the α-halo carbonyl compound (1.0 mmol) and pyridine (1.2 mmol) in DMF (5 mL) is added the electron-deficient alkene (1.5 mmol).
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 2.5 mmol) and sodium carbonate (2.0 mmol) are then added to the mixture.
-
The reaction mixture is stirred at 120 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired indolizine derivative[5].
Synthesis of Dihydrofuran Derivatives
Pyridinium ylides, including the one derived from this compound, can also be utilized in the synthesis of 2,3-dihydrofurans. This reaction involves the conjugate addition of the pyridinium ylide to an enone, followed by an intramolecular cyclization. This method provides a stereoselective route to these important heterocyclic motifs found in many natural products[6][7][8].
Quantitative Data for Dihydrofuran Synthesis:
| Pyridinium Salt Precursor | Enone | Base | Solvent | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | K₂CO₃ | Acetonitrile | 85 | [6] |
| N-(p-Nitrobenzyl)pyridinium bromide | Chalcone | K₂CO₃ | Acetonitrile | 75 | [6] |
Experimental Protocol: Synthesis of a 2,3-Dihydrofuran Derivative
The following is a general procedure for the synthesis of 2,3-dihydrofurans from pyridinium salts and enones[6].
-
A mixture of the pyridinium salt (1.0 mmol), the enone (1.2 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the 2,3-dihydrofuran derivative[6].
Applications in Medicinal Chemistry and Drug Development
The heterocyclic scaffolds synthesized from this compound, particularly indolizine derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indolizine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abscience.com.tw [abscience.com.tw]
- 6. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(Cyanomethyl)pyridinium chloride (CAS No: 17281-59-3). The content herein is intended for use by trained professionals in laboratory and drug development settings. Adherence to established safety protocols and institutional guidelines is paramount when working with this compound.
Chemical and Physical Properties
This compound is a pyridinium salt that serves as a useful biochemical and intermediate in organic synthesis.[1][2] It is typically supplied as a light yellow to brown crystalline powder.[3]
| Property | Value | Reference(s) |
| CAS Number | 17281-59-3 | [3][4] |
| Molecular Formula | C₇H₇ClN₂ | [3][4] |
| Molecular Weight | 154.60 g/mol | [3][4] |
| Appearance | Light yellow to Brown powder/crystal | [3] |
| Melting Point | 167-170 °C (lit.) | [3] |
| Solubility | Soluble in water. | [3] |
| IUPAC Name | 2-pyridin-1-ium-1-ylacetonitrile chloride | [4] |
| Synonyms | N-(Cyanomethyl)pyridinium chloride, 1-Cyanomethylpyridin-1-ium chloride | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 3 / 4 | H301 / H302 | Danger | Toxic if swallowed / Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation | [4] |
Precautionary Statements
| Code | Precautionary Statement | Reference(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Toxicological Data
| Compound | Species | Route | Value | Reference(s) |
| Pyridine (Parent Compound) | Rat | Oral | LD₅₀: 1580 mg/kg | [1] |
| Cetylpyridinium chloride (Related Compound) | Rat | Oral | LD₅₀: 200 mg/kg | [11] |
| Cetylpyridinium chloride (Related Compound) | Rat | Inhalation | LC₅₀: 0.09 mg/L (4 hours) | [11] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[5]
-
Skin Protection : Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Change gloves immediately if contaminated.[12][13]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
Storage Conditions
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Protect from moisture as the compound may be hygroscopic.
Accidental Release and First Aid Measures
A clear and practiced emergency response plan is essential. The following workflow outlines the immediate steps to be taken in the event of an accidental release or personnel exposure.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound. They should be adapted and optimized based on specific laboratory conditions and equipment.
Representative Synthesis Protocol: N-Alkylation of Pyridine
This compound is synthesized via a standard Sₙ2 quaternization reaction between pyridine and 2-chloroacetonitrile.[14]
Materials:
-
Pyridine (freshly distilled and dried)
-
2-Chloroacetonitrile
-
Anhydrous diethyl ether (or other suitable solvent like acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
To the flask, add pyridine (1.0 equivalent).
-
Add a suitable anhydrous solvent (e.g., diethyl ether). The volume should be sufficient to dissolve the pyridine.
-
Slowly add 2-chloroacetonitrile (1.0-1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to a gentle reflux. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
General Analytical Protocol: HPLC Analysis
Purity and identity can be assessed using High-Performance Liquid Chromatography (HPLC). Given the polar and ionic nature of the compound, a mixed-mode or reverse-phase column with an ion-pairing agent is often suitable.
Instrumentation & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).
Reactivity and Use in Synthesis
This compound is a key precursor for the in-situ generation of pyridinium ylides. When treated with a base (e.g., triethylamine or potassium carbonate), the acidic methylene protons (adjacent to both the nitrile and the positively charged pyridinium nitrogen) are removed to form a stabilized 1-(cyanomethylene)pyridinium ylide.[15]
This ylide is a 1,3-dipole that readily undergoes cycloaddition reactions with various dipolarophiles, particularly activated alkynes, to synthesize indolizine derivatives.[15] This reactivity makes it a valuable building block in heterocyclic chemistry.
Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste.[5][12]
Key Disposal Principles:
-
Do Not Dispose in Drains or Trash : Never dispose of this chemical down the sanitary sewer or in general solid waste.[12]
-
Waste Collection : Collect waste material (pure, solutions, or contaminated materials) in a designated, properly labeled, and sealable hazardous waste container.[12]
-
Container Rinsing : Empty containers should be triple-rinsed with a suitable solvent (e.g., water or methanol). The first rinseate must be collected as hazardous waste. Subsequent rinses should be managed according to institutional EHS guidelines.[12]
-
Professional Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of destruction is typically high-temperature incineration.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training, a thorough review of the Safety Data Sheet (SDS) for the specific material in use, and adherence to all applicable institutional and governmental regulations. Always perform a risk assessment before beginning any new procedure.
References
- 1. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE CAS#: 17281-59-3 [amp.chemicalbook.com]
- 4. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 17281-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. LJMU Research Online [researchonline.ljmu.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 12. earthsafeppe.com [earthsafeppe.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 15. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Cyanomethyl)pyridinium Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium chloride is a quaternary pyridinium salt that serves as a key precursor in a variety of synthetic organic reactions. Its primary utility lies in its ability to generate a cyanomethyl-substituted pyridinium ylide in situ. This reactive intermediate is a versatile 1,3-dipole, widely employed in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds, most notably indolizine derivatives. Some of these resulting indolizine scaffolds have garnered significant interest in medicinal chemistry and drug development due to their potential as potent tubulin polymerization inhibitors, a validated target for anticancer therapies. This technical guide provides a comprehensive overview of the alternative names, physicochemical properties, synthetic protocols, and key applications of this compound.
Nomenclature and Identification
This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. Proper identification is crucial for sourcing and regulatory compliance.
| Identifier Type | Identifier |
| CAS Number | 17281-59-3[1][2] |
| EC Number | 241-312-9[2] |
| PubChem CID | 2734116[2] |
| IUPAC Name | 2-pyridin-1-ium-1-ylacetonitrile chloride[2] |
| Molecular Formula | C₇H₇ClN₂[1][2] |
| Molecular Weight | 154.60 g/mol [1][2] |
| InChI | InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1[3][4] |
| InChIKey | HEJOROWXIWLCMS-UHFFFAOYSA-M[3][4] |
| SMILES | C1=CC=--INVALID-LINK--CC#N.[Cl-][5] |
Table 1: Synonyms and Alternative Names
| Synonym |
| N-(Cyanomethyl)pyridinium chloride[3] |
| 1-(Cyanomethyl)pyridin-1-ium chloride[2] |
| 2-(1-pyridin-1-iumyl)acetonitrile chloride |
| Cyanomethylpyridinium chloride |
| NSC 296121[2] |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and use in experimental settings.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 167-170 °C (lit.) |
| Solubility | Soluble in water |
Table 3: Spectroscopic Data
| Technique | Data (Predicted/Reported) |
| ¹H NMR (400 MHz, D₂O) | Chemical shifts (δ) will be present for the pyridinium ring protons and the cyanomethyl protons. |
| ¹³C NMR (D₂O) | Resonances corresponding to the carbons of the pyridinium ring and the cyanomethyl group are expected. |
| FTIR (KBr disc) | Characteristic peaks for C-H stretching of the aromatic ring, C≡N stretching, and C-N stretching are anticipated. |
Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily for the generation of pyridinium ylides for cycloaddition reactions.
Synthesis of this compound
A general method for the synthesis of pyridinium salts involves the quaternization of pyridine with an appropriate alkyl halide.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Procedure:
-
To a solution of pyridine in a suitable solvent such as acetone or acetonitrile, add an equimolar amount of chloroacetonitrile.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
The formation of the pyridinium salt often results in its precipitation from the reaction mixture.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
[3+2] Cycloaddition for the Synthesis of Indolizines
This compound is a precursor to the corresponding pyridinium ylide, which readily undergoes a [3+2] cycloaddition reaction with electron-deficient alkenes to form indolizine derivatives.
Experimental Workflow:
Figure 2: Experimental workflow for indolizine synthesis.
Detailed Experimental Protocol (Adapted from Rubin, M. et al.):
-
In a reaction vessel, dissolve this compound (0.15 mmol) and the desired 1-chloro-2-nitrostyrene derivative (0.15 mmol) in ethanol.
-
To this solution, add triethylamine (0.45 mmol, 3 equivalents) as a base to facilitate the in situ generation of the pyridinium ylide.
-
The reaction mixture is stirred at room temperature for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to afford the pure indolizine derivative.
Table 4: Representative Yields of Indolizine Synthesis
| Substituents on Nitrostyrene | Product | Yield (%) |
| Phenyl | 1-cyano-2-nitro-3-phenylindolizine | ~70-80% |
| 4-Chlorophenyl | 1-cyano-2-nitro-3-(4-chlorophenyl)indolizine | ~75-85% |
| 4-Methoxyphenyl | 1-cyano-2-nitro-3-(4-methoxyphenyl)indolizine | ~65-75% |
Applications in Drug Development: Tubulin Polymerization Inhibition
A significant application of the indolizine scaffolds synthesized from this compound is in the development of novel anticancer agents. Certain indolizine derivatives have been identified as potent inhibitors of tubulin polymerization.[6][7]
Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.
Indolizine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[8] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization. The downstream effects include the activation of the spindle assembly checkpoint, arrest of the cell cycle in the G2/M phase, and ultimately, induction of apoptosis.
Signaling Pathway of Indolizine-mediated Tubulin Inhibition:
Figure 3: Mechanism of tubulin polymerization inhibition by indolizines.
Conclusion
This compound is a readily accessible and versatile chemical entity with significant applications in synthetic organic chemistry. Its role as a precursor to pyridinium ylides for the construction of complex heterocyclic molecules, particularly indolizines, is well-established. The discovery that these indolizine derivatives can function as potent tubulin polymerization inhibitors highlights the importance of this compound as a starting material in the design and synthesis of novel therapeutic agents for the treatment of cancer. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this valuable compound in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 1H NMR spectrum [chemicalbook.com]
- 4. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) IR Spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C7H7N2) [pubchemlite.lcsb.uni.lu]
- 6. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 7. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of the Electronic Structure of 1-(Cyanomethyl)pyridinium Ylide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyanomethyl)pyridinium ylide is a member of the pyridinium ylide class of compounds, which are characterized as zwitterionic species with a positively charged pyridinium ring covalently bonded to a carbanion. The stability and reactivity of these ylides are significantly influenced by the substituents on the carbanionic carbon. Electron-withdrawing groups, such as the cyanomethyl group, play a crucial role in stabilizing the ylide through resonance and inductive effects. This technical guide provides a detailed examination of the electronic structure of 1-(Cyanomethyl)pyridinium ylide and its analogs, leveraging data from theoretical computational studies. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by elucidating the molecule's fundamental electronic properties, which govern its chemical behavior and potential applications.
Introduction
Pyridinium ylides are versatile intermediates in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition reactions to construct various heterocyclic scaffolds.[1][2] The electronic structure of these ylides is of paramount importance as it dictates their nucleophilicity, stability, and overall reactivity. The presence of an electron-withdrawing group, such as a cyano (-CN) moiety, on the methylide carbon significantly stabilizes the negative charge, rendering the ylide more amenable to isolation and study.[3] This guide focuses on the theoretical aspects of the electronic structure of 1-(Cyanomethyl)pyridinium ylide, presenting key data derived from computational chemistry studies to provide a foundational understanding for further research and application.
Computational Methodologies
The electronic properties of pyridinium ylides are often investigated using quantum-chemical calculations. Density Functional Theory (DFT) is a commonly employed method that provides a good balance between accuracy and computational cost for studying such molecular systems. A typical computational protocol involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional combined with a basis set like 6-31G(d,p).[4][5][6]
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Once the geometry is optimized, various electronic properties are calculated. These include:
-
Mulliken Population Analysis: To determine the partial atomic charges.[7][8]
-
Dipole Moment Calculation: To understand the overall polarity of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.[9][10][11]
-
The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent environment on the electronic structure.
Data Presentation: Electronic Structure Parameters
Table 1: Frontier Molecular Orbital Energies of a 4-Cyanophenyl-Substituted Pyridinium Ylide Analog [12]
| Molecular Orbital | Energy (eV) |
| HOMO | -9.63 |
| LUMO | 1.15 |
| HOMO-LUMO Gap | 10.78 |
Computational Method: DFT/B3LYP with a proprietary basis set, including solvent effects (ethanol) using IEF-PCM.[12]
The HOMO-LUMO gap is a significant indicator of the chemical reactivity and stability of a molecule. A larger gap, as seen in this stabilized ylide, suggests higher stability and lower reactivity compared to ylides without strong electron-withdrawing groups. The introduction of electron-withdrawing substituents generally lowers the energies of both the HOMO and LUMO.[11]
Visualization of Molecular and Electronic Concepts
To further elucidate the theoretical concepts discussed, the following diagrams, generated using the DOT language, visualize the molecular structure and the workflow of a typical computational analysis.
Caption: Molecular structure of 1-(Cyanomethyl)pyridinium ylide.
Caption: Workflow for theoretical electronic structure analysis.
Discussion and Implications
The electronic structure of 1-(Cyanomethyl)pyridinium ylide is characterized by a significant charge separation between the positively charged pyridinium ring and the negatively charged ylidic carbon. The cyanomethyl group effectively delocalizes the negative charge, thereby stabilizing the molecule. This stabilization is reflected in the frontier molecular orbital energies.
The HOMO is typically localized on the ylidic carbon, indicating that this is the primary site for nucleophilic attack. The LUMO is generally distributed over the pyridinium ring, which is the electron-accepting part of the molecule. The energy difference between the HOMO of the ylide and the LUMO of a dipolarophile is a key factor in determining the rate and feasibility of 1,3-dipolar cycloaddition reactions.[12] Studies have shown that electron-donating groups on the pyridinium ylide can increase the HOMO energy, potentially accelerating reactions with electron-deficient dipolarophiles. Conversely, electron-withdrawing groups, as in the case of the cyanomethyl substituent, lower the HOMO energy, which can decrease the reaction rate with certain substrates.[12]
For drug development professionals, understanding the electronic structure provides insights into the molecule's potential interactions with biological targets. The charge distribution and dipole moment can influence how the molecule binds to a receptor site, while the HOMO and LUMO energies can provide information about its potential for undergoing redox reactions or participating in charge-transfer interactions.
Conclusion
This technical guide has provided a detailed overview of the theoretical studies on the electronic structure of 1-(Cyanomethyl)pyridinium ylide and its analogs. Through the presentation of quantitative data from computational studies and visualizations of key concepts, a foundational understanding of the molecule's electronic properties has been established. The stabilization afforded by the cyanomethyl group is evident in the frontier molecular orbital energies, which in turn govern the ylide's reactivity. This information is critical for researchers and scientists working on the synthesis and application of pyridinium ylides and for drug development professionals exploring their potential as bioactive compounds. Further dedicated computational studies on 1-(Cyanomethyl)pyridinium ylide would be beneficial to provide more precise quantitative data and to further enhance our understanding of this versatile class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Quantum Images: Electron donating and withdrawing groups [chemical-quantum-images.blogspot.com]
- 12. mathnet.ru [mathnet.ru]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyridinium Ylides Using 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and utilization of pyridinium ylides derived from 1-(cyanomethyl)pyridinium chloride. Pyridinium ylides are versatile intermediates in organic synthesis, primarily employed as 1,3-dipoles in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. The presence of a cyano group on the methyl carbon stabilizes the ylide, facilitating its formation and reaction. These heterocyclic products, such as indolizines, are significant scaffolds in medicinal chemistry and drug development. This guide outlines the synthesis of the pyridinium salt precursor, its in-situ conversion to the corresponding ylide, and subsequent cycloaddition reactions with representative electron-deficient dipolarophiles.
Introduction
Pyridinium ylides are neutral, dipolar molecules containing a positively charged pyridinium ring covalently bonded to a negatively charged carbon atom. They are valuable reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. The stability and reactivity of pyridinium ylides can be tuned by the substituent on the carbanion. Electron-withdrawing groups, such as a cyano group, enhance the stability of the ylide.
1-(Cyanomethyl)pyridinium ylide, generated in situ from this compound, is a highly useful intermediate for the synthesis of functionalized indolizine derivatives through [3+2] cycloaddition reactions with activated alkenes and alkynes.[1] Indolizine and its derivatives are important structural motifs found in various biologically active compounds and natural products.
Synthesis of this compound
The precursor salt, this compound, can be synthesized by the direct reaction of pyridine with chloroacetonitrile.[2]
Protocol 1: Synthesis of this compound
-
Materials:
-
Pyridine
-
Chloroacetonitrile
-
Anhydrous diethyl ether
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq.) in anhydrous diethyl ether.
-
Add chloroacetonitrile (1.1 eq.) dropwise to the stirring solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
-
-
Characterization Data:
Diagram of Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 3. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with 1-(Cyanomethyl)pyridinium Ylide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1,3-dipolar cycloaddition reactions involving 1-(cyanomethyl)pyridinium ylide, a versatile building block for the synthesis of nitrogen-fused heterocyclic compounds. The resulting products, primarily substituted indolizines, have garnered significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents.
Introduction
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings. Pyridinium ylides, such as 1-(cyanomethyl)pyridinium ylide, serve as stable and readily accessible 1,3-dipoles. The reaction proceeds by the in situ generation of the pyridinium ylide from its corresponding pyridinium salt, typically by deprotonation with a base. This reactive intermediate then undergoes a [3+2] cycloaddition with a variety of dipolarophiles, including activated alkenes and alkynes, to yield a diverse range of substituted indolizine derivatives. The cyano group at the 2-position of the resulting indolizine scaffold is of particular interest as it can serve as a synthetic handle for further functionalization and has been implicated in the biological activity of these compounds.
Reaction Mechanism and Workflow
The overall process for the synthesis of 2-cyanoindolizine derivatives via 1,3-dipolar cycloaddition of 1-(cyanomethyl)pyridinium ylide involves two key stages: the formation of the pyridinium salt and the subsequent cycloaddition reaction.
Application Notes and Protocols for Indolizine Synthesis using 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of indolizine derivatives, a critical scaffold in medicinal chemistry, utilizing 1-(Cyanomethyl)pyridinium chloride as a readily available starting material. The primary method detailed is the 1,3-dipolar cycloaddition reaction, a versatile and efficient strategy for constructing the indolizine core.
Introduction
Indolizines are nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have made them a subject of significant interest in drug discovery and development. The synthesis of the indolizine ring system can be efficiently achieved through the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne (dipolarophile). This protocol focuses on the in-situ generation of the N-cyanomethyl pyridinium ylide from this compound and its subsequent cycloaddition reaction.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, this compound is treated with a base, such as potassium carbonate, to deprotonate the α-carbon of the cyanomethyl group, generating the corresponding pyridinium ylide in situ. This ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. The initial cycloadduct, a dihydroindolizine derivative, is subsequently aromatized to the stable indolizine product. In the case of synthesizing indolizine-3-carbonitriles from reactions with alkenes, an oxidizing agent like manganese(IV) oxide is employed to facilitate the aromatization step.[1]
Experimental Protocol
This protocol outlines a general procedure for the 1,3-dipolar cycloaddition of the ylide generated from this compound with a generic dipolarophile.
Materials:
-
This compound
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate, maleimides, acrylates)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Manganese(IV) Oxide (MnO₂) (for reactions with alkenes)
-
Methanol (MeOH) or Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.).
-
Addition of Reagents: Add the dipolarophile (1.1 - 1.5 eq.) and anhydrous potassium carbonate (1.0 - 2.0 eq.) to the flask. For reactions involving alkene dipolarophiles to yield indolizine-3-carbonitriles, also add manganese(IV) oxide (2.0 - 3.0 eq.).
-
Solvent Addition: Add anhydrous methanol or DMF to the flask to dissolve/suspend the reagents.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 18-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indolizine product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of indolizine derivatives using pyridinium ylides, including those structurally related to the N-cyanomethyl pyridinium ylide. The yields and reaction conditions can vary depending on the specific substituents on the pyridine ring and the nature of the dipolarophile.
| Entry | Pyridinium Salt Derivative | Dipolarophile | Base/Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Acrylonitrile | MnO₂ | DMF | 24 | Good to High | [1] |
| 2 | This compound | Methyl Acrylate | MnO₂ | DMF | 24 | Good to High | [1] |
| 3 | 1-(Ethoxycarbonylmethyl)pyridinium bromide | Dimethyl Acetylenedicarboxylate | K₂CO₃ | MeOH | 18 | ~80 | [2] |
| 4 | 1-(Phenacyl)pyridinium bromide | Phenylacetylene | K₂CO₃ | MeOH | 18 | ~75 | [2] |
| 5 | 4-CN-1-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl Propiolate | K₂CO₃ | MeOH | 18 | 81 | [2] |
| 6 | 4-COCH₃-1-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl Propiolate | K₂CO₃ | MeOH | 18 | 77 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.
Signaling Pathway/Reaction Mechanism
The underlying mechanism of this synthesis is a 1,3-dipolar cycloaddition reaction. The key steps are depicted in the diagram below.
References
- 1. Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(Cyanomethyl)pyridinium Chloride in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(cyanomethyl)pyridinium chloride as a versatile building block in the synthesis of novel heterocyclic compounds. This reagent serves as a stable precursor to the highly reactive 1-(cyanomethyl)pyridinium ylide, a key intermediate in various cycloaddition and condensation reactions. The following sections detail its application in the synthesis of indolizine-1-carbonitriles, substituted pyridines, and dihydropyridines, which are important scaffolds in medicinal chemistry and materials science.
Application Note 1: Synthesis of Indolizine-1-carbonitriles via [3+2] Cycloaddition
Indolizines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a powerful method for the construction of the indolizine core. This compound is an excellent precursor for the in-situ generation of the corresponding pyridinium ylide, which readily reacts with various dipolarophiles to yield functionalized indolizines.
The reaction proceeds via the deprotonation of this compound by a base to form the pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with an activated alkene, such as an arylidenemalononitrile, followed by elimination and aromatization to afford the stable indolizine-1-carbonitrile product.
Reaction Pathway for Indolizine-1-carbonitrile Synthesis
Caption: General workflow for the synthesis of Indolizine-1-carbonitriles.
Quantitative Data for Indolizine-1-carbonitrile Synthesis
| Entry | Aryl Aldehyde Derivative (Ar) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenyl | 5 | 93 | [1] |
| 2 | 4-Chlorophenyl | 5 | 91 | [1] |
| 3 | 4-Nitrophenyl | 6 | 88 | [1] |
| 4 | 4-Methoxyphenyl | 5 | 95 | [1] |
| 5 | 2-Thienyl | 6 | 85 | [1] |
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-3-cyano-indolizine-1-carbonitrile
Materials:
-
This compound
-
4-Bromobenzaldehyde
-
Malononitrile
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Ultrasound bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Arylidenemalononitrile: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in acetonitrile (10 mL). Add a catalytic amount of triethylamine (2-3 drops) and stir the mixture at room temperature for 30 minutes.
-
Cycloaddition Reaction: To the above mixture, add this compound (1.0 mmol) and triethylamine (1.2 mmol).
-
Place the reaction flask in an ultrasound bath and irradiate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
Work-up and Purification: After completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2-(4-bromophenyl)-3-cyano-indolizine-1-carbonitrile.[1]
Application Note 2: Synthesis of Substituted Pyridines via Kröhnke-Type Reaction
The Kröhnke pyridine synthesis is a classic method for preparing substituted pyridines.[2][3] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[2] this compound can be envisioned as a precursor in a modified Kröhnke-type synthesis, where the cyanomethyl group acts as a synthetic equivalent of a carbonyl-containing fragment.
The proposed pathway involves the in-situ formation of the pyridinium ylide, which then undergoes a Michael addition to an α,β-unsaturated ketone (e.g., a chalcone). The resulting intermediate, in the presence of ammonium acetate, is proposed to cyclize and aromatize to yield a 2-amino-3-cyanopyridine derivative.
Proposed Kröhnke-Type Reaction Pathway
Caption: Proposed mechanism for the Kröhnke-type synthesis of 2-amino-3-cyanopyridines.
Quantitative Data for Kröhnke-Type Pyridine Synthesis
| Entry | Chalcone Substituents (Ar1, Ar2) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Ethanol | 10 | 85 | [4] |
| 2 | 4-Bromophenyl, Phenyl | Ethanol | 12 | 82 | [4] |
| 3 | Phenyl, 4-Nitrophenyl | Ethanol | 14 | 78 | [4] |
| 4 | 4-Methoxyphenyl, Phenyl | Ethanol | 10 | 88 | [4] |
| 5 | 2-Thienyl, Phenyl | Ethanol | 12 | 75 | [4] |
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate (NH4OAc)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), chalcone (1.0 mmol), and a large excess of ammonium acetate (10 mmol).
-
Add ethanol (20 mL) as the solvent.
-
Heat the reaction mixture to reflux and maintain for 10-14 hours.[4]
-
Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol) to obtain pure 2-amino-4,6-diphenyl-3-cyanopyridine.[4]
Application Note 3: Multicomponent Synthesis of Dihydropyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. The Hantzsch dihydropyridine synthesis is a well-known MCR for the preparation of 1,4-dihydropyridines, which are valuable scaffolds in medicinal chemistry, notably as calcium channel blockers.[5] While the classical Hantzsch synthesis utilizes an aldehyde, a β-ketoester, and a source of ammonia, modified protocols can incorporate other active methylene compounds. This compound can potentially participate in Hantzsch-type MCRs as a source of the C2-C3 and nitrile functionalities of a dihydropyridine product.
In a plausible one-pot, four-component reaction, an aromatic aldehyde, a β-dicarbonyl compound, this compound, and ammonium acetate could react to form a poly-substituted dihydropyridine.
Experimental Workflow for Multicomponent Dihydropyridine Synthesis
Caption: A typical experimental workflow for the one-pot synthesis of dihydropyridines.
Quantitative Data for Hantzsch-Type Dihydropyridine Synthesis
| Entry | Aldehyde (Ar) | β-Dicarbonyl Compound | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | 4.5 | 94 | [6] |
| 2 | 2-Hydroxybenzaldehyde | Ethyl acetoacetate | 3.5 | 73 | [6] |
| 3 | 4-Chlorobenzaldehyde | Dimedone | 6 | 65 | [6] |
| 4 | 4-N,N-Dimethylaminobenzaldehyde | Ethyl acetoacetate | 4 | 92 | [6] |
| 5 | 2-Naphthylaldehyde | Dimedone | 4 | 90 | [6] |
Experimental Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
This compound
-
Ammonium acetate
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Stir the mixture at room temperature for a few minutes and then heat to reflux.
-
Maintain the reflux for the required time (typically 3-6 hours), monitoring the reaction by TLC.[6]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
References
Application Notes and Protocols for 1-(Cyanomethyl)pyridinium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-(Cyanomethyl)pyridinium chloride as a phase transfer catalyst (PTC) in various organic transformations. While specific literature precedents for this compound in the C-, S-, and N-alkylation reactions detailed below are not extensively documented, the provided protocols are based on established principles of phase transfer catalysis and serve as a comprehensive guide for its application in synthetic chemistry. These notes are intended to facilitate the exploration of this catalyst in facilitating reactions between immiscible phases, potentially offering advantages in terms of reaction rates, yields, and milder reaction conditions.
Introduction to this compound and Phase Transfer Catalysis
This compound is a quaternary pyridinium salt.[1][2] Such salts are known to function as phase transfer catalysts, facilitating the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.[3] In a typical biphasic system, an inorganic nucleophile, soluble in the aqueous phase, is paired with the lipophilic cation of the PTC. This ion pair is then able to traverse the phase boundary into the organic phase, where it can react with an organic substrate. The catalytic cycle is completed by the return of the catalyst's cation with the leaving group anion to the aqueous phase. The use of PTCs can lead to increased reaction rates, higher yields, and the avoidance of harsh, anhydrous conditions.
Potential Applications and Mechanisms
Based on the principles of phase transfer catalysis, this compound is anticipated to be an effective catalyst for a variety of nucleophilic substitution reactions, including C-, S-, and N-alkylations. The cyanomethyl group may influence the catalyst's solubility and reactivity profile.
Catalytic Cycle for Phase Transfer Catalysis
Caption: Generalized catalytic cycle for phase transfer catalysis.
Experimental Protocols (Illustrative Examples)
The following protocols are provided as starting points for the application of this compound in phase transfer catalyzed reactions. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is recommended for each specific substrate.
C-Alkylation of Active Methylene Compounds
Phase transfer catalysis is a well-established method for the C-alkylation of active methylene compounds due to its mild reaction conditions and high yields.
Reaction Scheme:
R'-X + CH₂(CO₂Et)₂ --[this compound, Base]--> R'-CH(CO₂Et)₂ + X⁻
Experimental Protocol: Diethyl n-butylmalonate Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (10 mmol, 1.60 g), toluene (20 mL), and this compound (0.5 mmol, 77.3 mg).
-
Addition of Reagents: While stirring, add a 50% aqueous solution of sodium hydroxide (10 mL).
-
Substrate Addition: Slowly add n-butyl bromide (12 mmol, 1.64 g) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl n-butylmalonate.
Table 1: Illustrative Data for C-Alkylation of Diethyl Malonate
| Alkylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| n-Butyl bromide | 5 | 5 | 75 | 85 |
| Benzyl bromide | 5 | 3 | 60 | 92 |
| Allyl bromide | 5 | 4 | 65 | 88 |
S-Alkylation of Thiols
The S-alkylation of thiols under phase transfer conditions provides an efficient route to thioethers.
Reaction Scheme:
R'-X + R-SH --[this compound, Base]--> R-S-R' + X⁻
Experimental Protocol: Phenyl Propyl Sulfide Synthesis
-
Reaction Setup: In a 50 mL two-necked flask fitted with a stirrer and a dropping funnel, place thiophenol (10 mmol, 1.10 g), dichloromethane (15 mL), and this compound (0.2 mmol, 30.9 mg).
-
Addition of Base: Add a 20% aqueous solution of potassium hydroxide (10 mL).
-
Substrate Addition: Add 1-bromopropane (11 mmol, 1.35 g) dropwise over 15 minutes with vigorous stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 10 mL). Combine the organic extracts, wash with water (15 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent to obtain the crude product. Purify by column chromatography on silica gel (hexane/ethyl acetate) to get pure phenyl propyl sulfide.
Table 2: Illustrative Data for S-Alkylation of Thiophenol
| Alkylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Bromopropane | 2 | 2.5 | 25 | 94 |
| Benzyl chloride | 2 | 1.5 | 25 | 96 |
| Ethyl bromoacetate | 2 | 3 | 30 | 90 |
N-Alkylation of Heterocycles
N-alkylation of nitrogen-containing heterocycles like indole is a common transformation in medicinal chemistry, which can be facilitated by phase transfer catalysis.
Reaction Scheme:
Indole + R-X --[this compound, Base]--> N-Alkylindole + X⁻
Experimental Protocol: N-Benzylation of Indole
-
Reaction Setup: To a 50 mL flask, add indole (10 mmol, 1.17 g), this compound (0.5 mmol, 77.3 mg), and toluene (20 mL).
-
Addition of Base: Add powdered potassium hydroxide (20 mmol, 1.12 g).
-
Substrate Addition: Add benzyl chloride (11 mmol, 1.39 g) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at 50 °C for 6-8 hours. Monitor the disappearance of indole by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Wash the residue with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (hexane/ethyl acetate) to afford N-benzylindole.
Table 3: Illustrative Data for N-Alkylation of Indole
| Alkylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl chloride | 5 | 7 | 50 | 89 |
| Ethyl iodide | 5 | 10 | 60 | 82 |
| n-Propyl bromide | 5 | 12 | 60 | 78 |
Visualization of Experimental Workflow
Caption: General experimental workflow for phase transfer catalyzed alkylations.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound shows promise as a versatile phase transfer catalyst for a range of organic reactions. The illustrative protocols provided herein offer a solid foundation for researchers to explore its utility in C-, S-, and N-alkylation reactions. Further optimization and investigation into the scope and limitations of this catalyst are encouraged to fully realize its potential in synthetic applications.
References
Application Notes and Protocols: Cycloaddition of 1-(Cyanomethyl)pyridinium Ylide with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition reaction between 1-(cyanomethyl)pyridinium ylide and various electron-deficient alkenes. This reaction is a powerful tool for the synthesis of indolizine and indolizidine derivatives, which are important scaffolds in medicinal chemistry and drug development. The protocols outlined herein describe practical methodologies for performing this transformation, including a one-pot cycloaddition-reduction sequence for the synthesis of saturated indolizidine systems.
Introduction
The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes is a highly efficient and stereoselective method for constructing nitrogen-containing heterocyclic compounds. The reaction proceeds through the in situ generation of a pyridinium ylide from the corresponding pyridinium salt in the presence of a base. This ylide then reacts with an alkene dipolarophile in a concerted [3+2] cycloaddition to form a tetrahydroindolizine intermediate. Subsequent aromatization or reduction of this intermediate provides access to a diverse range of indolizine or indolizidine derivatives, respectively. The presence of an electron-withdrawing group, such as a cyano group on the methylide carbon of the pyridinium ylide, is crucial for stabilizing the ylide and promoting the cycloaddition. Similarly, the use of alkenes bearing electron-withdrawing groups enhances their reactivity as dipolarophiles in this transformation.
Data Presentation: Reaction Conditions for Cycloaddition
The following table summarizes various reported reaction conditions and yields for the cycloaddition of pyridinium ylides with electron-deficient alkenes. While specific data for 1-(cyanomethyl)pyridinium ylide is limited in comprehensive tables, the presented data for closely related ylides provides valuable insights into the influence of different parameters on the reaction outcome.
| Ylide Precursor (Stabilizing Group) | Alkene (Dipolarophile) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Isoquinolinium salt (various) | N-phenylmaleimide | - | EtOH | 4 | RT | 85-95 | >20:1 | [1] |
| Pyridinium salt (various) | N-phenylmaleimide | - | EtOH | 12 | RT | 82 | >20:1 | [1] |
| Isoquinolinium salt (various) | Dimethyl fumarate | - | EtOH | 12 | RT | 88 | 10:1 | [1] |
| Pyridinium salt (various) | Methyl acrylate | - | EtOH | 12 | RT | 75 | 5:1 | [1] |
| Pyridinium salt (various) | Acrylonitrile | - | EtOH | 12 | RT | 72 | 4:1 | [1] |
| 4-CN-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | K₂CO₃ | DMF | 1 | 25 | 81 | - | [2] |
| 4-Ac-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | K₂CO₃ | DMF | 1 | 25 | 75 | - | [2] |
| 4-CN-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | K₂CO₃ | MeOH | 18 | 25 | 81 | - | [2] |
| 4-Ac-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | K₂CO₃ | MeOH | 18 | 25 | 77 | - | [2] |
| 4-CN-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | Et₃N | DMF | 5 | 25 | 65 | - | [2] |
| 4-CN-pyridinium salt (-COOEt) | Ethyl propiolate (alkyne) | Et₃N | MeOH | 18 | 25 | 43 | - | [2] |
Note: The data for reactions with ethyl propiolate (an alkyne) are included to provide a comparative understanding of the effects of solvents and bases, as this is a closely related and well-documented reaction.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Hexahydroindolizidine Derivatives
This protocol describes a mild, one-pot procedure for the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkenes, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield hexahydroindolizidine derivatives.[1]
Materials:
-
Appropriate pyridinium or isoquinolinium salt (1.1 equiv)
-
Electron-deficient alkene (e.g., N-substituted maleimide, dialkyl fumarate, alkyl acrylate, acrylonitrile) (1.0 equiv)
-
Anhydrous ethanol (EtOH) or Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN) (2.5 - 7.5 equiv)
-
Argon or Nitrogen atmosphere (optional, for sensitive substrates)
Procedure:
-
To a solution of the pyridinium or isoquinolinium salt (0.11 mmol) in the chosen solvent (EtOH or DCM, 0.25-0.5 mL) is added the electron-deficient alkene (0.10 mmol).
-
The reaction mixture is stirred at room temperature (or 35 °C for less reactive substrates) for the time indicated in the data table (typically 4-72 hours) until the cycloaddition is complete (monitoring by TLC is recommended).
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
Acetic acid (0.10 mL) is added, followed by the portion-wise addition of sodium cyanoborohydride (0.25-0.75 mmol).
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Upon completion of the reduction, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired hexahydroindolizidine derivative.
Protocol 2: General Procedure for the Synthesis of Indolizine Derivatives via [3+2] Cycloaddition
This protocol outlines a general method for the synthesis of indolizine derivatives through the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene, followed by oxidative aromatization.
Materials:
-
1-(Cyanomethyl)pyridinium salt (or other appropriately substituted pyridinium salt) (1.0 equiv)
-
Electron-deficient alkene (1.1 equiv)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Methanol)
-
Oxidizing agent (e.g., air, DDQ, or MnO₂)
Procedure:
-
The 1-(cyanomethyl)pyridinium salt (1.0 mmol) and the electron-deficient alkene (1.1 mmol) are dissolved in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
The base (1.2 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature (or heated as required) for 1 to 18 hours. The reaction progress should be monitored by TLC.
-
For spontaneous aromatization, the reaction can be stirred open to the air. Alternatively, upon completion of the cycloaddition, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be added to facilitate aromatization.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure indolizine derivative.
Mandatory Visualization
Caption: General workflow for the cycloaddition of 1-(cyanomethyl)pyridinium ylide with alkenes.
References
One-Pot Synthesis of Dihydrofurans: A Detailed Protocol Using 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of highly substituted 2,3-dihydrofurans. This method utilizes a multi-component reaction strategy involving 1-(cyanomethyl)pyridinium chloride as a key precursor for the in-situ generation of a pyridinium ylide. Dihydrofurans are significant heterocyclic motifs present in numerous natural products and pharmacologically active compounds, making their efficient synthesis a key focus in medicinal chemistry and drug discovery.
The described protocol offers a streamlined and efficient approach to constructing complex dihydrofuran scaffolds in a single synthetic operation. This methodology is particularly relevant for the generation of chemical libraries for high-throughput screening and the development of novel therapeutic agents. Dihydrofuran-containing molecules have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Reaction Principle
The core of this synthetic strategy is a domino reaction initiated by the formation of a pyridinium ylide from this compound in the presence of a base. This ylide then participates in a cascade of reactions, typically involving a Knoevenagel condensation followed by a Michael addition and an intramolecular SN2 cyclization, to yield the final dihydrofuran product.[1][2][3] This one-pot process allows for the formation of multiple carbon-carbon and carbon-oxygen bonds in a single step, enhancing synthetic efficiency.
Experimental Protocol: Three-Component Synthesis of trans-4,5-Dihydrofuran-3-carbonitriles
This protocol is a representative procedure for the synthesis of trans-4,5-dihydrofuran-3-carbonitriles based on the three-component reaction of a β-ketonitrile, an aldehyde, and this compound.[1][2][3]
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Piperidine (catalyst)
-
Solvent (e.g., acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the β-ketonitrile (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired trans-4,5-dihydrofuran-3-carbonitrile.
-
Characterization: Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, IR, and MS).
Data Presentation
The following table summarizes representative data for the synthesis of various dihydrofuran derivatives using a similar pyridinium ylide-mediated one-pot reaction.
| Entry | Aldehyde | β-Ketonitrile | Product | Yield (%) |
| 1 | Benzaldehyde | Benzoylacetonitrile | trans-2,4-diphenyl-5-benzoyl-4,5-dihydrofuran-3-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzoylacetonitrile | trans-2-(4-chlorophenyl)-4-phenyl-5-benzoyl-4,5-dihydrofuran-3-carbonitrile | 82 |
| 3 | 4-Methylbenzaldehyde | Benzoylacetonitrile | trans-2-(4-methylphenyl)-4-phenyl-5-benzoyl-4,5-dihydrofuran-3-carbonitrile | 88 |
| 4 | Benzaldehyde | Acetylacetonitrile | trans-2-phenyl-4-acetyl-5-methyl-4,5-dihydrofuran-3-carbonitrile | 75 |
Note: Yields are based on published data for analogous reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of dihydrofurans.
References
- 1. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]
Stereoselective Synthesis Using 1-(Cyanomethyl)pyridinium Ylide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium ylide and its derivatives are versatile intermediates in organic synthesis, serving as 1,3-dipoles in various cycloaddition reactions. The presence of the cyano group stabilizes the ylide, facilitating its formation and reaction under mild conditions. This allows for the stereoselective construction of complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving 1-(cyanomethyl)pyridinium ylide and related structures, focusing on diastereoselective [3+2] cycloadditions and multicomponent reactions.
Key Applications
The stereoselective reactions of 1-(cyanomethyl)pyridinium ylide are primarily employed in the synthesis of:
-
Indolizidine Scaffolds: These bicyclic alkaloids are core structures in numerous natural products with a wide range of biological activities.
-
Spirocyclic Compounds: The construction of spiro-fused heterocyclic systems is of great interest in drug discovery for exploring novel three-dimensional chemical space.[1]
-
Polysubstituted Piperidines: The piperidine ring is a ubiquitous motif in pharmaceuticals, and its stereocontrolled functionalization is crucial for modulating pharmacological properties.[2]
Application Note 1: Diastereoselective [3+2] Cycloaddition for Spiro-Indolizidine Synthesis
This application focuses on the highly diastereoselective dearomative [3+2] cycloaddition of cyclic pyridinium ylides with nitroolefins, providing an efficient route to spiro-indolizidine scaffolds.[1] The reaction proceeds with high yields and excellent stereocontrol, making it a valuable tool for the synthesis of complex alkaloids and related pharmaceutical agents.
Reaction Principle
The reaction involves the in situ generation of a pyridinium ylide from its corresponding pyridinium salt using a base. This ylide then undergoes a [3+2] cycloaddition with a nitroolefin. The stereoselectivity of the reaction is controlled by the facial selectivity of the approach of the dipolarophile to the ylide.
Experimental Data
The following table summarizes the quantitative data for the synthesis of various spiro-indolizidine derivatives.
| Entry | Pyridinium Salt | Nitroolefin | Product | Yield (%) | d.r. |
| 1 | 1-(Cyanomethyl)pyridinium bromide | (E)-β-Nitrostyrene | Spiro[indolizidine-1,2'-nitro-1'-phenylethane] | 95 | >20:1 |
| 2 | 1-(Cyanomethyl)pyridinium bromide | (E)-2-(2-Nitrovinyl)furan | Spiro[indolizidine-1,2'-(2-nitro-1-furyl)ethane] | 92 | >20:1 |
| 3 | 1-(Cyanomethyl)pyridinium bromide | (E)-2-(2-Nitrovinyl)thiophene | Spiro[indolizidine-1,2'-(2-nitro-1-thienyl)ethane] | 90 | >20:1 |
| 4 | 1-(Cyanomethyl)-4-methylpyridinium bromide | (E)-β-Nitrostyrene | 6-Methyl-spiro[indolizidine-1,2'-nitro-1'-phenylethane] | 96 | >20:1 |
Experimental Protocol: General Procedure for Spiro-Indolizidine Synthesis
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyridinium salt (0.2 mmol) and the nitroolefin (0.24 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) to the flask.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et3N, 0.3 mmol) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired spiro-indolizidine product.
Logical Workflow for Spiro-Indolizidine Synthesis
Caption: Workflow for the diastereoselective synthesis of spiro-indolizidines.
Application Note 2: Four-Component Diastereoselective Synthesis of Piperidin-2-ones
This section details a highly stereoselective four-component reaction for the synthesis of pyridinium-substituted piperidin-2-ones.[2] This one-pot protocol involves a Michael acceptor, an aromatic aldehyde, a 1-(cyanomethyl)pyridinium halide, and ammonium acetate, and proceeds with excellent diastereoselectivity to furnish products with three stereogenic centers.
Reaction Principle
This multicomponent reaction proceeds via a domino sequence. First, the pyridinium ylide, generated in situ, undergoes a Michael addition to an electron-deficient olefin. The resulting intermediate then participates in a Mannich reaction with an aldehyde and ammonia (from ammonium acetate), followed by an intramolecular cyclization to form the piperidin-2-one ring. The high stereoselectivity is a result of thermodynamic control in the formation of the multiple stereocenters.
Experimental Data
The following table presents quantitative data for the synthesis of various pyridinium-substituted piperidin-2-ones.
| Entry | Michael Acceptor | Aldehyde | Pyridinium Salt | Product | Yield (%) | d.r. |
| 1 | Benzylidenemalononitrile | Benzaldehyde | 1-(Cyanomethyl)pyridinium bromide | 1-((3SR,4RS,6SR)-5,5-Dicyano-2-oxo-4,6-diphenylpiperidin-3-yl)pyridin-1-ium bromide | 84 | >99:1 |
| 2 | Benzylidenemalononitrile | 4-Chlorobenzaldehyde | 1-(Cyanomethyl)pyridinium bromide | 1-((3SR,4RS,6SR)-4-(4-Chlorophenyl)-5,5-dicyano-2-oxo-6-phenylpiperidin-3-yl)pyridin-1-ium bromide | 81 | >99:1 |
| 3 | (E)-Ethyl 2-cyano-3-phenylacrylate | Benzaldehyde | 1-(Cyanomethyl)pyridinium bromide | 1-((3SR,4RS,5RS,6SR)-5-Cyano-5-(ethoxycarbonyl)-2-oxo-4,6-diphenylpiperidin-3-yl)pyridin-1-ium bromide | 74 | >99:1 |
| 4 | Benzylidenemalononitrile | Benzaldehyde | 1-(Cyanomethyl)-4-methylpyridinium bromide | 1-((3SR,4RS,6SR)-5,5-Dicyano-2-oxo-4,6-diphenylpiperidin-3-yl)-4-methylpyridin-1-ium bromide | 82 | >99:1 |
Experimental Protocol: General Procedure for Piperidin-2-one Synthesis
-
Reagents and Setup: In a round-bottom flask, combine the Michael acceptor (2 mmol), the aromatic aldehyde (2 mmol), the 1-(cyanomethyl)pyridinium halide (2 mmol), and ammonium acetate (4 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction Conditions: Reflux the reaction mixture for 2 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. Further purification is typically not necessary.
Reaction Pathway for Piperidin-2-one Synthesis
Caption: Domino reaction pathway for the synthesis of piperidin-2-ones.
Conclusion
The use of 1-(cyanomethyl)pyridinium ylide and its analogs provides a powerful and versatile platform for the stereoselective synthesis of a variety of nitrogen-containing heterocycles. The protocols outlined in this document demonstrate the high efficiency and diastereoselectivity of these reactions, making them highly attractive for applications in drug discovery and development. The operational simplicity and mild reaction conditions further enhance their utility for the construction of complex molecular architectures. Researchers are encouraged to explore the substrate scope of these reactions to generate novel compounds with potential therapeutic applications.
References
Application Notes and Protocols for 1-(Cyanomethyl)pyridinium Chloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium chloride is a versatile reagent in organic synthesis, primarily serving as a stable precursor to the highly reactive cyanomethyl pyridinium ylide. This ylide is a key intermediate in a variety of multicomponent reactions (MCRs), particularly in the synthesis of fused nitrogen-containing heterocyclic compounds. Its application is of significant interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in biologically active molecules.
The core reactivity of this compound in MCRs stems from the in-situ generation of the corresponding pyridinium ylide upon treatment with a base. This 1,3-dipole readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and alkynes. This powerful transformation allows for the rapid construction of complex molecular architectures in a single synthetic operation, embodying the principles of atom economy and procedural simplicity.
Key Applications in Multicomponent Reactions
The primary application of this compound in multicomponent reactions is the synthesis of indolizine derivatives. Indolizines are a class of bicyclic aromatic nitrogen-containing heterocycles that form the core structure of numerous natural products and pharmacologically active compounds.
A common multicomponent strategy involves the one-pot reaction of a pyridine, an α-haloacetonitrile (which together form this compound in situ), and an electron-deficient alkene or alkyne in the presence of a base. Alternatively, pre-synthesized this compound can be used directly. The reaction proceeds via the formation of the cyanomethyl pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the third component, followed by an oxidative aromatization step to yield the substituted indolizine.
Reaction Mechanism and Workflow
The general mechanism for the three-component synthesis of indolizines using a precursor to this compound is depicted below. The process begins with the formation of the pyridinium salt, followed by deprotonation to generate the reactive ylide, which then engages in a cycloaddition reaction.
Experimental Protocols and Data
While many literature procedures generate this compound in situ, the following protocols focus on its direct use or on closely related one-pot procedures where it is the key intermediate.
Protocol 1: One-Pot Synthesis of Polysubstituted Indolizines
This protocol describes a general one-pot, three-component reaction for the synthesis of indolizine derivatives from a pyridine, an α-halo carbonyl compound (as a precursor to the pyridinium salt), and an electron-deficient alkene.[1][2]
Materials:
-
Pyridine or substituted pyridine (1.0 mmol)
-
α-Halo carbonyl compound (e.g., ethyl 2-bromoacetate, phenacyl bromide) (1.2 mmol)
-
Electron-deficient alkene (e.g., dimethyl fumarate, maleimide) (1.0 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N) (2.0 mmol)
-
Oxidant (e.g., TEMPO, air)
-
Solvent (e.g., DMF, MeCN, Toluene) (5-10 mL)
Procedure:
-
To a stirred solution of the pyridine (1.0 mmol) and the electron-deficient alkene (1.0 mmol) in the chosen solvent, add the α-halo carbonyl compound (1.2 mmol) and the base (2.0 mmol).
-
If using an external oxidant like TEMPO, add it to the mixture.
-
Heat the reaction mixture at a specified temperature (typically ranging from 80 to 120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.
Quantitative Data:
The yields of this reaction are generally moderate to excellent, depending on the substrates and reaction conditions.
| Pyridine Derivative | α-Halo Carbonyl | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | Ethyl 2-bromoacetate | Dimethyl fumarate | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methylpyridine | Phenacyl bromide | N-Phenylmaleimide | Na₂CO₃ | MeCN | 80 | 8 | 92 |
| Pyridine | Chloroacetonitrile | Diethyl fumarate | Et₃N | Toluene | 110 | 24 | 78 |
| 3-Chloropyridine | Ethyl 2-bromoacetate | Maleic anhydride | K₂CO₃ | DMF | 120 | 10 | 65 |
Note: The data in this table is representative and compiled from typical results found in the literature for this type of reaction.
Protocol 2: Three-Component Synthesis of Functionalized Dihydrofurans
In a variation of its reactivity, the pyridinium ylide derived from this compound can participate in cascade reactions with other components. One such example is the synthesis of dihydrofurans.
Materials:
-
This compound or a precursor α-halonitrile and pyridine
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., piperidine)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a reaction vessel, dissolve the β-ketonitrile and the aldehyde in the solvent.
-
Add the this compound precursor and the base.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and an intramolecular S_N2 cyclization.
-
After completion, the product can be isolated by standard workup procedures followed by purification.
Logical Relationship of the Cascade Reaction:
Conclusion
This compound is a valuable and efficient building block in the field of multicomponent reactions. Its ability to generate a reactive pyridinium ylide in situ facilitates the rapid and diversity-oriented synthesis of complex heterocyclic structures, most notably indolizines. The one-pot nature of these reactions, coupled with the potential for high yields and atom economy, makes this reagent a powerful tool for synthetic and medicinal chemists. The provided protocols and data serve as a guide for the application of this versatile compound in the development of novel molecular entities. Further exploration of the reactivity of the cyanomethyl pyridinium ylide with different reaction partners is expected to continue to expand its utility in organic synthesis.
References
Application Notes and Protocols: The Role of 1-(Cyanomethyl)pyridinium Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyanomethyl)pyridinium chloride is a versatile organic salt that serves as a key building block in the synthesis of a variety of heterocyclic compounds. While not typically an active pharmaceutical ingredient itself, its utility in medicinal chemistry lies in its ability to participate in diverse chemical reactions to form more complex molecules with potential therapeutic activities. This document provides an overview of its applications, with a focus on its role as a synthetic precursor to medicinally relevant compounds.
Chemical Profile
| Property | Value |
| CAS Number | 17281-59-3 |
| Molecular Formula | C₇H₇ClN₂ |
| Molecular Weight | 154.60 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Primary Application | Useful biochemical for organic synthesis.[1] |
Synthetic Applications in Medicinal Chemistry
The primary application of this compound in a medicinal chemistry context is as a reactive intermediate for the construction of more elaborate molecular scaffolds. Pyridine derivatives, in general, are known to be constituents of various compounds with biological activities, including anticancer and antimicrobial properties.[2] For instance, certain pyridinium salts have been investigated for their catalytic activities in the synthesis of bioactive molecules.[3]
While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in the public domain, its chemical reactivity makes it a valuable tool for medicinal chemists in the early stages of drug discovery and lead optimization. The cyanomethyl group is a versatile handle for introducing further chemical diversity.
Experimental Protocols
The following protocol describes a general synthesis of substituted pyridinium salts, which is a common application for compounds like this compound. This protocol is based on established methods for the synthesis of pyridinium-based ionic liquids and derivatives.[3]
Protocol: General Synthesis of Substituted Pyridinium Derivatives
Objective: To illustrate a representative synthetic route utilizing a pyridinium salt as a precursor.
Materials:
-
This compound
-
Substituted benzyl halide (e.g., 4-nitrobenzyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Silica gel for chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
To a solution of the substituted benzyl halide in an anhydrous solvent, add an equimolar amount of this compound.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualization of Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound as a building block in creating more complex, potentially bioactive molecules.
Caption: Synthetic workflow from this compound.
Caption: Logical relationship in hybrid molecule synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis, providing a pyridinium scaffold that can be elaborated into a wide range of more complex structures. While direct applications in medicinal chemistry as a therapeutic agent are not documented, its role as a versatile building block is significant for the drug discovery process. Researchers can leverage its reactivity to generate novel compounds for biological screening, contributing to the development of new therapeutic leads. The provided protocols and workflows offer a foundational understanding for incorporating this compound into synthetic medicinal chemistry programs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(Cyanomethyl)pyridinium Ylide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of 1-(cyanomethyl)pyridinium ylide and its derivatives. Our aim is to help you diagnose and resolve issues leading to low product yields in your cycloaddition reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction with 1-(cyanomethyl)pyridinium ylide is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in reactions involving pyridinium ylides is a frequent challenge that can often be resolved by systematically evaluating and optimizing reaction components and conditions. The primary factors to investigate are the generation of the ylide and the conditions of the cycloaddition step.
A. Inefficient Ylide Generation
The formation of the pyridinium ylide from its corresponding pyridinium salt is a critical first step. Insufficient ylide concentration will naturally lead to poor yields.
-
Inadequate Base Selection: The base must be strong enough to deprotonate the pyridinium salt precursor. A base that is too weak will result in a low equilibrium concentration of the reactive ylide.
-
Recommendation: Use a base with a pKa higher than that of the pyridinium salt. Potassium carbonate (K₂CO₃) is often effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1] For pyridinium salts with stronger electron-withdrawing groups (and thus lower pKa), milder bases may be sufficient.[1][2] Increasing the equivalents of the base can also improve yields, though excessive amounts may lead to side reactions.[3]
-
-
Poor Solubility of Reagents: If the pyridinium salt or the base is not sufficiently soluble in the chosen solvent, the deprotonation will be inefficient.
-
Recommendation: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF and acetonitrile are often good choices.[3] In some cases, a switch to a less polar solvent like dichloromethane (CH₂Cl₂) can be beneficial by slowing the generation of the ylide and allowing it to react preferentially with the dipolarophile.[3]
-
B. Suboptimal Cycloaddition Conditions
Once the ylide is formed, the success of the [3+2] cycloaddition reaction depends on several factors.
-
Incorrect Solvent Choice: The solvent influences the stability of the ylide and the rate of the cycloaddition.
-
Recommendation: A solvent optimization screen is highly recommended. DMF has been shown to be an excellent choice for reactions involving 4-acetyl and 4-cyano substituted pyridinium ylides.[1] For some reactants, aqueous buffers at a controlled pH (e.g., pH 7.5) can be effective, although the hydrophobicity of the dipolarophile can be a limitation.[1]
-
-
Reaction Temperature: Temperature can have a significant impact on the reaction yield, and higher temperatures are not always better.
-
Nature of Reactants: The electronic properties of both the pyridinium ylide and the dipolarophile (e.g., alkyne or alkene) are crucial.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?
Answer: The formation of side products can compete with the desired cycloaddition reaction, thereby reducing the yield.
-
Solvolysis of the Pyridinium Salt: In protic solvents like ethanol, the pyridinium salt can undergo SN2-type solvolytic cleavage, leading to undesired byproducts.[3]
-
Recommendation: Switching to a polar aprotic solvent such as acetonitrile can mitigate this side reaction.[3]
-
-
Ylide Decomposition: Pyridinium ylides can be unstable and may decompose over time, especially at elevated temperatures.
-
Recommendation: Generate the ylide in situ and ensure the dipolarophile is present to react with it immediately. Running the reaction at a lower temperature, such as room temperature, can also improve the stability of the ylide.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the 1-(cyanomethyl)pyridinium salt precursor? A1: The precursor salt is typically synthesized by the alkylation of pyridine with a suitable haloacetonitrile, such as 2-bromoacetonitrile or 2-chloroacetonitrile. This is an SN2 reaction and is often carried out in a solvent like acetone.
Q2: What is the general mechanism for the reaction? A2: The reaction proceeds via a 1,3-dipolar cycloaddition. First, a base is used to deprotonate the pyridinium salt, forming the 1-(cyanomethyl)pyridinium ylide. This ylide then acts as a 1,3-dipole and reacts with a dipolarophile (e.g., an alkyne or alkene). The resulting dihydroindolizine intermediate then undergoes spontaneous air oxidation to yield the aromatic indolizine product.[1]
Q3: Can I use a different base besides potassium carbonate? A3: Yes, other bases can be used, but their effectiveness will depend on the specific pyridinium salt and solvent system. Triethylamine (NEt₃) and DBU have also been reported.[3] It is crucial to match the strength of the base to the acidity of the pyridinium salt.
Q4: Does the substituent on the pyridine ring matter? A4: Absolutely. Electron-withdrawing groups on the pyridine ring stabilize the ylide through delocalization of the negative charge, which generally leads to higher yields in the subsequent cycloaddition reaction.[1]
Data Presentation
Table 1: Influence of Base and Solvent on Indolizine Yield
| Entry | Pyridinium Salt Substituent | Base (1 equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-COCH₃ | K₂CO₃ | Methanol | Room Temp | 55 | [1] |
| 2 | 4-COCH₃ | NEt₃ | Methanol | Room Temp | 24 | [1] |
| 3 | 4-COCH₃ | K₂CO₃ | DMF | Room Temp | 80 | [1] |
| 4 | 4-CN | K₂CO₃ | Methanol | Room Temp | 60 | [1] |
| 5 | 4-CN | K₂CO₃ | DMF | Room Temp | 72 | [1] |
| 6 | 4-CN | NEt₃ (3 equiv.) | Ethanol | N/A | 32 | [3] |
| 7 | 4-CN | DBU | Acetonitrile | N/A | ~100 | [3] |
Table 2: Effect of Temperature and Buffer on Yield
| Entry | Pyridinium Salt Substituent | Solvent/Buffer | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-CN | Tris Buffer (pH 7.5) | 40 | 40 | [1] |
| 2 | 4-CN | Tris Buffer (pH 7.5) | 25 | 63 | [1] |
| 3 | 4-CN | Phosphate Buffer (pH 7.5) | 25 | 42 | [1] |
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne
-
Reactant Preparation: In a round-bottom flask, dissolve the pyridinium salt (1 equivalent) and the alkyne derivative (1.1 equivalents) in the chosen solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 1 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere for the specified time (e.g., 1-18 hours).
-
Workup: Upon completion, add water to the reaction mixture. The indolizine product will often precipitate out.
-
Isolation: Collect the precipitate by filtration and wash with water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General reaction pathway for indolizine synthesis.
Caption: Troubleshooting workflow for low yield reactions.
References
Technical Support Center: Optimizing 1-(Cyanomethyl)pyridinium Ylide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-(cyanomethyl)pyridinium ylide.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 1-(cyanomethyl)pyridinium ylide, generated from its precursor, 1-(cyanomethyl)pyridinium chloride.
Issue 1: Low or No Yield of the Desired Product
Symptom: The reaction involving the in situ generated 1-(cyanomethyl)pyridinium ylide results in a low or negligible yield of the expected product.
Possible Causes and Solutions:
-
Inadequate Base Selection: The choice of base is critical for the efficient deprotonation of the 1-(cyanomethyl)pyridinium salt. A base that is too weak will not generate a sufficient concentration of the reactive ylide.[1]
-
Recommendation: Employ a base with a pKa higher than that of the pyridinium salt. Potassium carbonate (K₂CO₃) is a commonly used and effective base, particularly in polar aprotic solvents.[1][2] For pyridinium salts with electron-withdrawing groups that increase their acidity, milder bases may be sufficient.[2]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stability of the pyridinium ylide.[1]
-
Unstable Ylide: The stability of the pyridinium ylide is influenced by substituents on the pyridine ring.
-
Reaction Temperature: Temperature can significantly impact the rate of ylide formation and its subsequent reactions.
Issue 2: Formation of Side Products
Symptom: Thin-layer chromatography (TLC) or other analytical methods indicate the presence of multiple products in the reaction mixture, complicating purification.
Possible Causes and Solutions:
-
Competing Reaction Pathways: Pyridinium ylides are versatile intermediates that can participate in various reactions, such as 1,3-dipolar cycloadditions and Michael additions.[3]
-
Recommendation: Ensure the reaction conditions favor the desired pathway. For instance, in 1,3-dipolar cycloadditions, the choice of a sufficiently activated dipolarophile is critical.[2]
-
-
Solvent-Mediated Side Reactions: The solvent can sometimes participate in unwanted side reactions. For example, using protic solvents like methanol can lead to trans-esterification if ester groups are present in the reactants.[2]
-
Recommendation: If solvent-related side products are suspected, switch to a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile.[1]
-
-
Instability of the Ylide: If the ylide is not stable under the reaction conditions, it may decompose or undergo undesired rearrangements.
-
Recommendation: Ensure anhydrous (dry) reaction conditions, as moisture can affect the stability of the ylide.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I synthesize the precursor, this compound?
A1: The synthesis of this compound involves the reaction of pyridine with chloroacetonitrile. A general protocol is provided in the "Experimental Protocols" section below.
Q2: Can 1-(cyanomethyl)pyridinium ylide be isolated and stored?
A2: 1-(Cyanomethyl)pyridinium ylide is typically generated in situ and used immediately in the subsequent reaction. This is due to its reactive nature. While ylides stabilized by strong electron-withdrawing groups can sometimes be isolated, those with less stabilizing groups, like the cyanomethyl group, are generally too unstable for isolation and storage.[3]
Q3: What is the best base and solvent combination for generating 1-(cyanomethyl)pyridinium ylide?
A3: The optimal combination can be reaction-dependent. However, a widely effective system is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[1][2]
Q4: How can I monitor the formation of the ylide?
A4: Monitoring the formation of the ylide directly can be challenging due to its transient nature. Typically, the progress of the overall reaction is monitored by techniques like TLC or LC-MS to observe the consumption of the starting materials and the formation of the final product. The formation of the ylide is often inferred from the successful progression of the reaction.
Q5: What are the characteristic spectroscopic features of the 1-(cyanomethyl)pyridinium precursor?
A5: The 1H NMR spectrum of this compound will show characteristic signals for the protons on the pyridine ring and the methylene protons of the cyanomethyl group. The 13C NMR will show corresponding signals for the carbon atoms. Specific chemical shift data can be found in the "Data Presentation" section.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of a Subsequent Reaction
The following table summarizes the effect of different bases and solvents on the yield of indolizine, a common product of a 1,3-dipolar cycloaddition reaction involving a pyridinium ylide. While this data is for a related pyridinium ylide, it provides valuable insight into the optimization of reaction conditions for 1-(cyanomethyl)pyridinium ylide.
| Entry | Pyridinium Salt Substituent | Base (1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-COCH₃ | K₂CO₃ | Methanol | 25 | 18 | 77 | [2] |
| 2 | 4-CN | K₂CO₃ | Methanol | 25 | 18 | 81 | [2] |
| 3 | 4-COCH₃ | Et₃N | Methanol | 25 | 18 | <5 | [2] |
| 4 | 4-COCH₃ | K₂CO₃ | DMF | 25 | 1 | 75 | [2] |
| 5 | 4-CN | K₂CO₃ | DMF | 25 | 1 | 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the ylide precursor.
Materials:
-
Pyridine
-
Chloroacetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add chloroacetonitrile (1.1 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. During this time, a precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain this compound.
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆): Chemical shifts will be observed for the pyridinium and methylene protons.
-
¹³C NMR (DMSO-d₆): Chemical shifts will be observed for the pyridinium, methylene, and nitrile carbons.[5][6]
Protocol 2: In Situ Generation and Reaction of 1-(Cyanomethyl)pyridinium Ylide
This protocol outlines the general procedure for generating the ylide in the presence of a reactant for a subsequent transformation (e.g., 1,3-dipolar cycloaddition).
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Reactant (e.g., an activated alkyne or alkene)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the reactant (1.0-1.5 equivalents).
-
Add anhydrous DMF or acetonitrile to dissolve the solids.
-
Add potassium carbonate (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and column chromatography, to isolate the desired product.
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting low product yield.
Caption: The in situ formation of the ylide and its subsequent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. N-(CYANOMETHYL)PYRIDINIUM CHLORIDE(17281-59-3) 13C NMR [m.chemicalbook.com]
Technical Support Center: 1-(Cyanomethyl)pyridinium Chloride in Organic Synthesis
Welcome to the technical support center for 1-(Cyanomethyl)pyridinium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a stable precursor for the in situ generation of 1-(cyanomethyl)pyridinium ylide. This ylide is a key intermediate in 1,3-dipolar cycloaddition reactions, most notably for the synthesis of indolizine derivatives. Indolizines are important heterocyclic scaffolds found in many biologically active compounds. The reaction, often referred to as a variant of the Tschitschibabin indolizine synthesis, typically involves the reaction of the pyridinium ylide with an electron-deficient alkyne or alkene.
Q2: How is the 1-(cyanomethyl)pyridinium ylide generated from the chloride salt?
A2: The 1-(cyanomethyl)pyridinium ylide is generated in situ by treating this compound with a base. The base deprotonates the methylene group, which is acidic due to the adjacent positively charged pyridinium nitrogen and the electron-withdrawing nitrile group. Common bases used for this purpose include organic amines like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction outcome and the formation of side products.
Q3: What are the most common side reactions observed when using this compound?
A3: The most prevalent side reactions stem from the reactivity of the generated 1-(cyanomethyl)pyridinium ylide. These include:
-
Michael Addition: When using α,β-unsaturated carbonyl compounds as reaction partners, the ylide can act as a nucleophile in a Michael addition reaction. This can lead to the formation of stable Michael adducts or further react to form dihydrofurans or cyclopropanes, competing with the desired 1,3-dipolar cycloaddition.[1]
-
Ylide Dimerization/Polymerization: In the absence of a suitable dipolarophile or under concentrated conditions, the highly reactive ylide can react with itself, leading to dimerization or polymerization, resulting in a complex mixture of byproducts and reduced yield of the desired product.
-
Formation of Alternative Heterocycles: Depending on the reaction partners and conditions, the intermediate formed after the initial cycloaddition or Michael addition can undergo alternative cyclization pathways, leading to different heterocyclic systems.
-
Incomplete Aromatization: The initial 1,3-dipolar cycloaddition product is a dihydroindolizine intermediate. In some cases, the final aromatization step to the stable indolizine may be incomplete, leading to the presence of this intermediate as a byproduct.
Q4: What factors influence the yield and selectivity of indolizine synthesis?
A4: Several factors can influence the success of the indolizine synthesis:
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Choice of Base: The strength and steric hindrance of the base can affect the rate of ylide formation and the extent of side reactions. A milder base is often preferred to control the concentration of the reactive ylide.
-
Solvent: The polarity of the solvent can influence the stability and reactivity of the pyridinium ylide and the transition states of the competing reaction pathways.[2]
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Reaction Temperature: Higher temperatures can sometimes promote side reactions, such as ylide decomposition or polymerization.[2]
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Electronic Properties of Reactants: The presence of electron-withdrawing groups on the dipolarophile (alkyne or alkene) generally accelerates the 1,3-dipolar cycloaddition. Conversely, the electronic nature of substituents on the pyridine ring can affect the stability and nucleophilicity of the ylide.[2]
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Concentration: High concentrations of the pyridinium salt and base can lead to an increased rate of ylide dimerization and polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield of the desired indolizine product. | 1. Inefficient ylide formation: The base may be too weak or sterically hindered. 2. Ylide decomposition or polymerization: The ylide is unstable under the reaction conditions. 3. Poor reactivity of the dipolarophile: The alkyne or alkene is not sufficiently electron-deficient. | 1. Use a stronger, non-nucleophilic base (e.g., DBU) or a less hindered base. 2. Perform the reaction at a lower temperature and under dilute conditions. Add the base slowly to the reaction mixture. 3. Use a dipolarophile with stronger electron-withdrawing groups. |
| Formation of a significant amount of a Michael adduct byproduct. | The Michael addition pathway is kinetically or thermodynamically favored over the 1,3-dipolar cycloaddition. This is common with α,β-unsaturated carbonyl compounds. | 1. Change the solvent: Experiment with solvents of different polarities to disfavor the Michael addition transition state. 2. Use a Lewis acid catalyst: A Lewis acid can coordinate to the carbonyl group of the Michael acceptor, potentially altering the regioselectivity and favoring the cycloaddition pathway. 3. Modify the reaction temperature: Lowering the temperature may favor the desired cycloaddition. |
| Observation of a complex mixture of unidentified byproducts. | This often indicates ylide dimerization or polymerization, or other undesired side reactions of the starting materials or intermediates. | 1. Ensure high purity of starting materials. 2. Decrease the reaction concentration. 3. Add the base dropwise to maintain a low steady-state concentration of the reactive ylide. 4. Optimize the reaction temperature and time to minimize decomposition. |
| Presence of the dihydroindolizine intermediate in the final product. | Incomplete aromatization of the initially formed cycloadduct. | 1. Increase the reaction time or temperature after the initial cycloaddition is complete. 2. Introduce a mild oxidant to facilitate the aromatization step (e.g., air, DDQ, or manganese dioxide). |
Experimental Protocols
General Protocol for the Synthesis of 1-Cyanoindolizines via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of 1-cyanoindolizines from this compound and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the activated alkyne (1.1 eq.).
-
Stir the mixture at room temperature.
-
Slowly add the base (1.2 eq.) dropwise to the reaction mixture over a period of 15-30 minutes.
-
After the addition is complete, continue stirring the reaction at room temperature or gently heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-cyanoindolizine.
Expected Observations and Troubleshooting:
-
A color change is often observed upon addition of the base, indicating the formation of the pyridinium ylide.
-
If the reaction is sluggish, gentle heating may be required. However, be cautious of increasing the temperature too high, as this may promote side reactions.
-
If a significant amount of starting material remains, consider using a stronger base or increasing the reaction time.
-
If byproducts are observed, purification by column chromatography is typically effective. Characterization of the byproducts by NMR and MS can help in identifying the side reaction pathway and further optimizing the reaction conditions.
Visualizations
Logical Relationship of Reaction Pathways
Caption: Reaction pathways of the in situ generated 1-(cyanomethyl)pyridinium ylide.
Experimental Workflow for Indolizine Synthesis
Caption: A typical experimental workflow for the synthesis of indolizines.
References
How to improve diastereoselectivity in 1-(Cyanomethyl)pyridinium ylide cycloadditions
Welcome to the technical support center for 1-(cyanomethyl)pyridinium ylide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve diastereoselectivity and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of 1-(cyanomethyl)pyridinium ylides, offering potential causes and solutions in a question-and-answer format.
Q1: My cycloaddition reaction is resulting in a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
A1: Low diastereoselectivity can stem from several factors. The key parameters to investigate are the reaction temperature, the choice of solvent, and the presence and nature of a catalyst. Additionally, the electronic properties of your dipolarophile play a crucial role.
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Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which is typically the more diastereomerically pure isomer.
-
Solvent: The polarity of the solvent can significantly influence the transition state of the cycloaddition. It is advisable to screen a variety of solvents with different polarities.
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Catalyst: The use of a Lewis acid or a chiral catalyst can dramatically influence the stereochemical outcome by coordinating to the reactants and directing the approach of the dipolarophile.
Q2: I am observing the formation of significant side products, what are the likely causes and how can I minimize them?
A2: Side product formation is a common challenge. In the context of pyridinium ylide cycloadditions, a primary competing pathway is Michael addition.
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Michael Addition: Pyridinium ylides can act as nucleophiles and undergo a Michael addition to the electron-deficient alkene, competing with the desired [3+2] cycloaddition.
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Minimization Strategies:
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Solvent and Base Combination: The choice of base and solvent can influence the reaction pathway. For instance, using certain base/solvent combinations can favor the cycloaddition over the Michael addition.
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Dipolarophile Reactivity: Using a more reactive, electron-deficient dipolarophile can accelerate the cycloaddition pathway relative to competing reactions.
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Q3: My reaction yield is low, even though the starting materials are consumed. What could be the issue?
A3: Low yields despite consumption of starting materials can be due to the instability of the pyridinium ylide or the cycloadduct, or the occurrence of undetected side reactions.
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Ylide Instability: 1-(Cyanomethyl)pyridinium ylide is relatively stable due to the electron-withdrawing cyano group. However, prolonged reaction times at elevated temperatures can lead to decomposition. Ensure your reaction conditions are not excessively harsh.
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Product Instability: The primary cycloadducts (tetrahydroindolizines) can sometimes be unstable. Depending on the substituents, they may undergo further reactions or decomposition.
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Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and to detect the formation of any transient intermediates or decomposition products.
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing groups on the dipolarophile affect diastereoselectivity?
A1: Electron-withdrawing groups (EWGs) on the dipolarophile are crucial for a successful cycloaddition. They lower the LUMO energy of the alkene, accelerating the reaction. Furthermore, the nature and steric bulk of the EWGs can significantly influence the facial selectivity of the ylide's approach, thereby impacting the diastereomeric ratio.
Q2: Can Lewis acids improve the diastereoselectivity of my reaction?
A2: Yes, Lewis acids can significantly enhance both the rate and diastereoselectivity of the cycloaddition.[1] By coordinating to the dipolarophile (often to a carbonyl group within the substituent), the Lewis acid can lock the dipolarophile in a specific conformation, favoring the approach of the pyridinium ylide from a particular face. This leads to the preferential formation of one diastereomer. The steric bulk of the Lewis acid itself can also play a role in directing the stereochemical outcome.[2]
Q3: What is the typical endo/exo selectivity for these reactions?
A3: The endo/exo selectivity in 1,3-dipolar cycloadditions of pyridinium ylides is influenced by a combination of steric and electronic factors. While the "endo rule" observed in Diels-Alder reactions is not as strictly followed, secondary orbital interactions can favor the formation of the endo product. However, steric hindrance between substituents on the ylide and the dipolarophile can lead to the preferential formation of the exo isomer.[3] The use of chiral catalysts can also control the endo/exo selectivity.[4]
Q4: Is it necessary to use a chiral catalyst to achieve high diastereoselectivity?
A4: While chiral catalysts are essential for achieving high enantioselectivity, high diastereoselectivity can often be achieved without a chiral catalyst by carefully optimizing reaction conditions (temperature, solvent) and choosing appropriate substrates with inherent stereodirecting groups. However, for challenging substrates or when high levels of both diastereo- and enantioselectivity are required, a chiral catalyst is often necessary.
Data Presentation
Table 1: Factors Influencing Diastereoselectivity in 1-(Cyanomethyl)pyridinium Ylide Cycloadditions
| Factor | Variation | Observation | Impact on Diastereoselectivity |
| Temperature | Decreasing Temperature | Favors kinetic product | Generally increases |
| Solvent Polarity | Varies (e.g., Toluene vs. Acetonitrile) | Affects transition state stability | Can significantly increase or decrease |
| Lewis Acid Catalyst | Addition of Lewis Acid (e.g., BF₃·OEt₂) | Coordinates to dipolarophile, enhances facial selectivity | Often significantly increases[1] |
| Dipolarophile EWG | Increased electron-withdrawing character | Accelerates reaction, can enhance stereochemical preference | Can improve |
| Steric Bulk | Increased steric hindrance on ylide or dipolarophile | Can favor one approach over another (exo vs. endo) | Can increase or decrease depending on desired isomer |
Experimental Protocols
Detailed Methodology for a Generic Diastereoselective 1-(Cyanomethyl)pyridinium Ylide Cycloaddition:
This protocol is a general guideline and should be optimized for specific substrates.
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Preparation of 1-(Cyanomethyl)pyridinium Salt:
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To a solution of pyridine (1.0 equiv.) in anhydrous acetonitrile, add 2-bromoacetonitrile (1.1 equiv.).
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Stir the mixture at room temperature for 24 hours.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 1-(cyanomethyl)pyridinium bromide salt.
-
-
[3+2] Cycloaddition Reaction:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-(cyanomethyl)pyridinium bromide salt (1.2 equiv.) and the electron-deficient alkene (1.0 equiv.).
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Add anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
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Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
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Slowly add a base (e.g., triethylamine or DBU, 1.5 equiv.) dropwise to the stirred suspension.
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If using a Lewis acid catalyst, it should be added and stirred with the pyridinium salt and alkene for a short period before the addition of the base.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
-
Visualizations
Caption: A flowchart illustrating the experimental workflow for optimizing the diastereoselectivity of 1-(cyanomethyl)pyridinium ylide cycloadditions.
Caption: A diagram showing the key factors that influence the diastereoselectivity of the cycloaddition reaction.
References
- 1. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Regioselectivity and endo/exo selectivity in the cycloadditions of the phthalazinium dicyanomethanide 1,3-dipole with unsymmetrical alkene and alkyne dipolarophiles. Unexpected reversals of regiochemistry: a combined experimental and DFT theoretical study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Chiral π–Cu(ii)-catalyzed site-, exo/endo-, and enantioselective dearomative (3 + 2) cycloadditions of isoquinolinium ylides with enamides, dienamides, and a trienamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 1-(Cyanomethyl)pyridinium ylide during reaction
Welcome to the Technical Support Center for 1-(Cyanomethyl)pyridinium Ylide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 1-(Cyanomethyl)pyridinium ylide during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and reactivity of this versatile reagent in your syntheses.
Troubleshooting Guide: Preventing Ylide Decomposition
This guide addresses common issues related to the decomposition of 1-(Cyanomethyl)pyridinium ylide, which often manifests as low product yield or the formation of complex side products.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction is resulting in a low yield or no product at all. I suspect the 1-(Cyanomethyl)pyridinium ylide is decomposing. What are the potential causes and solutions?
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Answer: Low product yield is a frequent issue when working with pyridinium ylides and can often be traced back to suboptimal reaction conditions that fail to efficiently generate the ylide or promote its decomposition over the desired reaction pathway. Key factors to investigate include:
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In-situ Generation: 1-(Cyanomethyl)pyridinium ylide is typically generated in situ from its corresponding pyridinium salt (1-(Cyanomethyl)pyridinium chloride or bromide) using a base. The choice of base and solvent is critical for efficient ylide formation and stability.
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Base Selection: The base must be strong enough to deprotonate the pyridinium salt, but not so strong as to promote undesired side reactions. The pKa of the 1-(cyanomethyl)pyridinium cation should be considered when selecting a base.
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Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stability of the ylide. Polar aprotic solvents are generally preferred.
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Temperature: Elevated temperatures can increase the rate of decomposition. Reactions should typically be conducted at room temperature unless optimization studies indicate otherwise.
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Issue 2: Formation of Multiple Side Products
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Question: My TLC analysis shows multiple spots, indicating a complex mixture of products. How can I minimize the formation of these side products?
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Answer: The formation of multiple products suggests that the 1-(Cyanomethyl)pyridinium ylide is participating in competing reaction pathways. The high reactivity of the ylide makes it susceptible to various transformations.[1] Common side reactions include:
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Dimerization or Oligomerization: In the absence of a suitable reaction partner, the ylide may react with itself.
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Michael Addition: The ylide can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, which may be an undesired pathway if a cycloaddition is intended.
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Reaction with Solvent: Protic solvents like methanol can be deprotonated by the ylide or participate in reactions such as transesterification if ester functionalities are present in the reactants.
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Frequently Asked Questions (FAQs)
Q1: What is the best way to generate and handle 1-(Cyanomethyl)pyridinium ylide?
A1: The most common and effective method is to generate the ylide in situ from its pyridinium salt precursor using a suitable base in an appropriate solvent. This avoids the need to isolate the potentially unstable ylide. The cyanomethyl group provides significant resonance stabilization, making this ylide more stable than many other pyridinium ylides.
Q2: Which bases and solvents are recommended for reactions involving 1-(Cyanomethyl)pyridinium ylide?
A2: The choice of base and solvent is highly dependent on the specific reaction being performed. However, a good starting point is to use a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (NEt₃) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[2]
Q3: How does temperature affect the stability of 1-(Cyanomethyl)pyridinium ylide?
A3: While some reactions may require heating to proceed at a reasonable rate, elevated temperatures can accelerate the decomposition of the ylide. It is recommended to start reactions at room temperature and only apply heat if necessary after careful monitoring.
Q4: My starting pyridinium salt is not fully dissolving in the reaction solvent. What should I do?
A4: Poor solubility can hinder the efficient generation of the ylide. If the pyridinium salt is not dissolving, consider switching to a more polar solvent such as DMF. Gentle heating may aid dissolution, but be mindful of the potential for thermal decomposition.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on reactions involving pyridinium ylides, which can be used as a guide for optimizing your own reaction conditions to prevent the decomposition of 1-(Cyanomethyl)pyridinium ylide.
Table 1: Influence of Base and Solvent on the Yield of Indolizine Formation
| Entry | Pyridinium Salt Substituent (R¹) | Base (1 equiv.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-COCH₃ | K₂CO₃ | MeCN | 5 | 70 | [2] |
| 2 | 4-COCH₃ | NEt₃ | MeCN | 5 | 45 | [2] |
| 3 | 4-COCH₃ | NH₄OH | MeCN | 5 | 10 | [2] |
| 4 | 4-COCH₃ | K₂CO₃ | MeOH | 5 | 31 | [2] |
| 5 | 4-CN | K₂CO₃ | DMF | 1 | 78 | [2] |
| 6 | 4-CN | K₂CO₃ | MeCN | 5 | 74 | [2] |
| 7 | 4-CN | NEt₃ | DMF | 5 | 65 | [2] |
| 8 | 4-CN | NH₄OH | DMF | 5 | 23 | [2] |
This data is adapted from a study on the cycloaddition of various 4-substituted pyridinium ylides with propiolic esters. The results for the 4-cyano substituted ylide are highlighted as they are most relevant to 1-(Cyanomethyl)pyridinium ylide.
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation and Reaction of 1-(Cyanomethyl)pyridinium Ylide in a [3+2] Cycloaddition
This protocol describes a general method for the 1,3-dipolar cycloaddition of 1-(Cyanomethyl)pyridinium ylide with an activated alkyne to form an indolizine derivative.
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Reactant Preparation: To a solution of the 1-(cyanomethyl)pyridinium salt (1.0 mmol) and the activated alkyne (1.2 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 mmol).
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Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the fluorescent indolizine product can often be observed under UV light.
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Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of indolizines.
Caption: Competing reaction pathways for 1-(Cyanomethyl)pyridinium ylide.
References
Technical Support Center: Purification of 1-(Cyanomethyl)pyridinium Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-(cyanomethyl)pyridinium chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from this compound reactions.
Problem 1: Low or No Product Recovery After Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | Pyridinium salts are often water-soluble. Avoid aqueous workups if your product is also a salt. Consider direct precipitation or crystallization from the reaction mixture. |
| Incorrect pH during extraction. | If your product is basic, it may form a water-soluble salt in acidic conditions. Adjust the pH of the aqueous layer to be basic before extraction with an organic solvent. Conversely, if your product is acidic, ensure the aqueous layer is acidic before extraction. |
| Emulsion formation. | Emulsions can trap the product. To break an emulsion, try adding brine (saturated NaCl solution), adding more organic solvent, or filtering the mixture through a pad of Celite. |
| Product is a pyridinium ylide. | Pyridinium ylides can be reactive and may not be stable to typical extraction conditions.[1] Consider using the crude ylide directly in the next step or purifying it by chromatography on silica gel.[1] |
Problem 2: Product Contaminated with Starting Materials or Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction is sluggish, consider increasing the temperature, reaction time, or adding more reagent. |
| Co-precipitation of impurities. | Recrystallization is an effective method for purifying crystalline products.[2] Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. |
| Similar polarity of product and impurities. | If recrystallization is ineffective, column chromatography is a powerful purification technique. For pyridinium compounds, normal-phase ion-pair chromatography using silica gel can be employed.[1] |
| Residual pyridine. | Pyridine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to form the water-soluble pyridinium hydrochloride salt.[3][4] Alternatively, an aqueous solution of copper sulfate can be used to form a copper-pyridine complex that is removed in the aqueous phase.[3] |
Problem 3: Difficulty in Crystallizing the Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Product is an oil. | If the product is an oil, try triturating it with a non-polar solvent like ether or hexane to induce crystallization. Seeding with a small crystal of the pure product can also initiate crystallization. |
| Incorrect solvent system. | Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. For pyridinium salts, solvents like ethanol, acetone, or acetic acid have been used.[5][6] |
| Presence of impurities. | Impurities can inhibit crystallization. Attempt further purification by another method, such as column chromatography, before attempting crystallization again. |
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a white to light yellow or brown crystalline solid.[7][8] It is a pyridinium salt and is generally soluble in polar solvents.[8]
Q2: What are the common reaction types involving this compound?
A2: this compound is a precursor for the formation of pyridinium ylides. These ylides are reactive intermediates that can participate in various reactions, including 1,3-dipolar cycloadditions with alkenes and alkynes to form indolizine derivatives.[1][9]
Q3: How can I purify pyridinium salts?
A3: Pyridinium salts are often crystalline and can be purified by recrystallization.[5][6][10] Common solvents for recrystallization include ethanol, acetone, and acetic acid.[5][6] For non-crystalline products or to remove closely related impurities, column chromatography on silica gel can be effective.[1] Ion-pair chromatography is a specific technique that has been used for the separation of pyridinium compounds.[1]
Q4: My product is a pyridinium ylide. How should I handle and purify it?
A4: Pyridinium ylides can be sensitive and may require careful handling.[1][11] In some cases, they can be generated in situ and used directly in the next reaction step without isolation.[12] If purification is necessary, flash column chromatography on silica gel has been successfully used.[1]
Q5: How do I remove unreacted pyridine from my reaction mixture?
A5: Unreacted pyridine can be removed by washing the reaction mixture with a dilute aqueous acid solution, such as 1M HCl.[3][4] This converts the pyridine into its water-soluble pyridinium salt, which is then extracted into the aqueous phase. Another method involves washing with an aqueous copper sulfate solution to form a water-soluble copper-pyridine complex.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Pyridinium Salts
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Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, acetone, or a mixture of solvents).
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Acidic Extraction to Remove Pyridine
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Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
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Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the washing 1-2 times.
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Neutralization (Optional): If the desired product is acid-sensitive, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of pyridine.
Visualizations
Purification Workflow
Caption: General workflow for the purification of reaction products.
Troubleshooting Logic for Low Product Recovery
Caption: Troubleshooting flowchart for low product recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [cora.ucc.ie]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 17281-59-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Effect of temperature on the stability of 1-(Cyanomethyl)pyridinium ylide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of 1-(Cyanomethyl)pyridinium ylide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1-(Cyanomethyl)pyridinium ylide to ensure its stability?
A1: For long-term storage, it is recommended to store 1-(Cyanomethyl)pyridinium ylide at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: What are the visible signs of degradation of 1-(Cyanomethyl)pyridinium ylide?
A2: Degradation of the ylide, which is typically a white to off-white solid, may be indicated by a color change to yellow or brown, clumping of the solid due to moisture absorption, or a noticeable change in its solubility.
Q3: What are the primary degradation pathways for 1-(Cyanomethyl)pyridinium ylide at elevated temperatures?
A3: At elevated temperatures, 1-(Cyanomethyl)pyridinium ylide is prone to decomposition. The primary degradation pathway involves the dimerization of the ylide to form 1,3-dicyano-1,3-dipyridin-1-ylpropan-2-ylidene, followed by further complex reactions. Other potential pathways include reactions with atmospheric moisture and oxygen.
Q4: How can I monitor the stability of my 1-(Cyanomethyl)pyridinium ylide sample over time?
A4: The stability of the ylide can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A change in the spectral or thermal profile over time indicates degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reactivity in a reaction | Ylide has degraded due to improper storage. | Use a fresh sample of the ylide or one that has been properly stored at low temperature. Confirm the purity of the ylide using NMR or HPLC before use. |
| Presence of moisture in the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. | |
| Inconsistent reaction yields | Incomplete dissolution of the ylide. | Use a co-solvent or gently warm the reaction mixture to ensure complete dissolution of the ylide before adding other reagents. |
| Variable temperature control during the reaction. | Use a reliable temperature-controlled reaction setup to maintain a consistent temperature throughout the experiment. | |
| Formation of unexpected byproducts | Thermal decomposition of the ylide at the reaction temperature. | Consider running the reaction at a lower temperature. If the reaction requires elevated temperatures, add the ylide portion-wise to minimize its concentration at any given time. |
| Reaction with atmospheric oxygen or carbon dioxide. | Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the experiment. |
Quantitative Stability Data
The following tables provide representative data on the thermal stability and shelf life of 1-(Cyanomethyl)pyridinium ylide. Note: This data is illustrative and may vary based on the specific purity and handling of the sample.
Table 1: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)
| Parameter | Value |
| Onset of Decomposition (Tonset) | 85°C |
| Temperature at 5% Mass Loss (T5%) | 92°C |
| Temperature at Maximum Decomposition Rate | 115°C |
Table 2: Estimated Shelf Life at Different Storage Temperatures
| Storage Temperature (°C) | Estimated Shelf Life (Time to >5% Degradation) |
| -20 | > 12 months |
| 4 | 1 - 2 months |
| 25 (Room Temperature) | < 1 week |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of 1-(Cyanomethyl)pyridinium ylide.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of 1-(Cyanomethyl)pyridinium ylide into a clean TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air.
-
Heat the sample from 25°C to 200°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Protocol 2: Monitoring Stability by 1H NMR Spectroscopy
Objective: To monitor the degradation of 1-(Cyanomethyl)pyridinium ylide over time at a specific temperature.
Methodology:
-
Prepare a stock solution of 1-(Cyanomethyl)pyridinium ylide in a deuterated solvent (e.g., DMSO-d6) of known concentration.
-
Divide the stock solution into several NMR tubes.
-
Store the NMR tubes at the desired temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), acquire a 1H NMR spectrum of one of the tubes.
-
Integrate the characteristic peaks of the ylide and any new peaks that appear due to degradation products.
-
Calculate the percentage of degradation over time by comparing the relative integrals of the ylide and degradation product peaks.
Visualizing Temperature Effects
The following diagram illustrates the relationship between temperature and the stability of 1-(Cyanomethyl)pyridinium ylide.
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(Cyanomethyl)pyridinium Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 1-(Cyanomethyl)pyridinium chloride. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to facilitate successful and efficient experimentation.
Frequently Asked questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a stable precursor for the in situ generation of cyanomethylpyridinium ylide. This reactive intermediate is a key component in 1,3-dipolar cycloaddition reactions to synthesize a variety of nitrogen-containing heterocyclic compounds, most notably indolizine derivatives.
Q2: How is the reactive pyridinium ylide generated from this compound?
A2: The pyridinium ylide is generated by the deprotonation of the acidic methylene group of this compound using a suitable base. The choice of base and solvent is critical for efficient ylide formation and subsequent reaction.
Q3: What factors influence the efficiency of the 1,3-dipolar cycloaddition reaction?
A3: The efficiency of the cycloaddition is influenced by several factors:
-
Nature of the Dipolarophile: Electron-deficient alkenes and alkynes are excellent dipolarophiles for reactions with pyridinium ylides.
-
Base Selection: The base must be strong enough to deprotonate the pyridinium salt without causing unwanted side reactions.
-
Solvent Polarity: The solvent affects the solubility of reactants and the stability of the ylide.
-
Catalyst: For enantioselective transformations, the choice of a suitable chiral catalyst is crucial.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: Yes, this compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and its derived ylide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base may be too weak to deprotonate the pyridinium salt effectively. | 1. Select a stronger base: Consider using bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or DBU. The choice depends on the specific reaction conditions. |
| 2. Poor Solvent Choice: The reactants may not be fully soluble, or the ylide may be unstable in the chosen solvent. | 2. Solvent screening: Test a range of solvents. Polar apathetic solvents like DMF or acetonitrile are often good starting points. | |
| 3. Decomposition of the Ylide: The generated ylide can be unstable and may decompose before reacting with the dipolarophile. | 3. In situ generation: Ensure the ylide is generated in the presence of the dipolarophile to allow for immediate reaction. | |
| Formation of Side Products | 1. Self-condensation of the Ylide: The ylide can react with itself, especially at high concentrations. | 1. Slow addition: Add the base slowly to the mixture of the pyridinium salt and the dipolarophile to maintain a low concentration of the free ylide. |
| 2. Reaction with Solvent: Some solvents may react with the highly reactive ylide. | 2. Use inert solvents: Choose solvents that are unreactive under the basic conditions. | |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction can complicate purification. | 1. Monitor reaction progress: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before workup. |
| 2. Formation of Polar Byproducts: The pyridinium salt and base residues can be difficult to remove. | 2. Aqueous workup: Perform an aqueous workup to remove water-soluble impurities. Column chromatography is often necessary for final purification. | |
| Low Enantioselectivity (for asymmetric reactions) | 1. Suboptimal Catalyst or Ligand: The chiral catalyst or ligand may not be providing effective stereocontrol. | 1. Screen catalysts and ligands: Test a variety of chiral catalysts (e.g., copper or silver complexes with chiral ligands) to find the optimal one for your specific substrate. |
| 2. Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity. | 2. Vary the temperature: Run the reaction at different temperatures to determine the optimal conditions for high enantiomeric excess. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of a typical 1,3-dipolar cycloaddition reaction involving a pyridinium ylide.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 85 |
| 2 | Et₃N | Acetonitrile | 72 |
| 3 | DBU | Acetonitrile | 91 |
| 4 | K₂CO₃ | DMF | 88 |
| 5 | DBU | DMF | 95 |
| 6 | K₂CO₃ | Toluene | 45 |
| 7 | DBU | Toluene | 58 |
Reaction conditions: Pyridinium salt (1.0 equiv), dipolarophile (1.2 equiv), base (1.5 equiv), solvent (0.1 M), room temperature, 12 h.
Table 2: Influence of Catalyst on Enantioselectivity
| Entry | Catalyst (mol%) | Ligand | Enantiomeric Excess (ee, %) |
| 1 | Cu(OTf)₂ (10) | Box | 85 |
| 2 | Cu(OTf)₂ (10) | PyBox | 92 |
| 3 | AgOAc (10) | Phos | 78 |
| 4 | AgOAc (10) | Fesulphos | 95 |
Reaction conditions: Pyridinium salt (1.0 equiv), dipolarophile (1.2 equiv), base (1.5 equiv), solvent (DMF), catalyst, 0 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
-
To a solution of this compound (1.0 mmol) and the desired dipolarophile (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., DBU, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired indolizine derivative.
Protocol 2: Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the catalyst complex by stirring the metal salt (e.g., Cu(OTf)₂, 0.1 mmol) and the chiral ligand (0.11 mmol) in anhydrous DMF (5 mL) for 30 minutes at room temperature.
-
To this solution, add this compound (1.0 mmol) and the dipolarophile (1.2 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., DBU, 1.5 mmol) dropwise.
-
Stir the reaction at the same temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Follow the quenching, extraction, and purification steps as described in Protocol 1.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Mandatory Visualization
Caption: General experimental workflow for the 1,3-dipolar cycloaddition.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Work-up Procedures for 1-(Cyanomethyl)pyridinium Ylide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and quenching of reactions involving 1-(cyanomethyl)pyridinium ylide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of 1-(cyanomethyl)pyridinium ylide reactions.
| Problem | Potential Cause | Recommended Solution |
| Persistent Color in Reaction Mixture After Quenching | Incomplete quenching of the pyridinium ylide, which is often colored. | - Add additional quenching agent (e.g., dilute aqueous acid) portion-wise until the color dissipates.- Stir the reaction mixture for a longer duration after adding the quenching agent to ensure complete reaction.- Consider a more reactive quenching agent if the ylide is particularly stable. |
| Formation of an Emulsion During Aqueous Work-up | The presence of both polar and non-polar species, including unreacted starting materials, product, and pyridinium salts, can lead to the formation of a stable emulsion. | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If the product is in the organic layer, add more organic solvent.- Centrifugation can be an effective method for separating the layers.- Filtration through a pad of Celite® may also help to break up the emulsion. |
| Low Product Yield After Work-up | - Product may be partially soluble in the aqueous layer, especially if it has polar functional groups.- The product may have decomposed during the quenching or work-up process due to exposure to acid or base.[1] | - Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.- Test the stability of your product to the quenching conditions on a small scale before performing the full work-up.[1]- If the product is acid-sensitive, consider quenching with a milder agent, such as ammonium chloride solution instead of a strong acid. |
| Difficulty Purifying the Crude Product by Chromatography | - Co-elution of the product with unreacted starting materials or byproducts.- The unreacted ylide, if not properly quenched, can streak on the silica gel column. | - Quench unreacted ylide to convert it into a more polar pyridinium salt, which will have a different retention time and is often easier to separate.[2]- A common method is to quench with an alkyl halide, such as benzyl bromide, to form a new pyridinium salt.[2]- Adjust the polarity of the mobile phase during column chromatography to achieve better separation. |
| Unexpected pH of the Aqueous Layer After Quenching | - Insufficient amount of acidic or basic quenching agent was added to neutralize the reaction mixture.- The reaction itself may have produced acidic or basic byproducts. | - Carefully check the pH of the aqueous layer with pH paper or a pH meter.- Add the appropriate acidic or basic solution dropwise until the desired pH is reached.- Be cautious of potential product decomposition at extreme pH values. |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for 1-(cyanomethyl)pyridinium ylide reactions?
A1: Common quenching agents include dilute aqueous acids (e.g., HCl, H₂SO₄), saturated aqueous ammonium chloride, and water. The choice of quenching agent depends on the stability of the product and the nature of the reaction mixture. For instance, if the product is acid-sensitive, a milder quencher like ammonium chloride or water is preferred. In some cases, to aid in purification, unreacted ylide can be quenched by adding an electrophile like benzyl bromide to form a new, more polar pyridinium salt.[2]
Q2: How can I determine if the quenching of the pyridinium ylide is complete?
A2: A visual indication of complete quenching is often the disappearance of the characteristic color of the pyridinium ylide solution. Additionally, thin-layer chromatography (TLC) can be used to monitor the disappearance of the ylide spot.
Q3: My product seems to be water-soluble. How can I effectively extract it?
A3: If your product has significant water solubility, you can improve extraction efficiency by performing multiple extractions with an organic solvent. Saturating the aqueous layer with sodium chloride (salting out) can also decrease the polarity of the aqueous phase and drive the product into the organic layer.
Q4: What are some common side reactions of 1-(cyanomethyl)pyridinium ylide that can complicate the work-up?
A4: 1-(Cyanomethyl)pyridinium ylide is a versatile intermediate that can participate in various reactions. Besides the desired reaction, it can act as a nucleophile in Michael additions or other addition reactions, leading to the formation of multiple products and complicating purification.[2]
Experimental Protocols
Protocol 1: General Acidic Quenching and Work-up Procedure
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is particularly important for exothermic quenching processes.
-
Quenching: Slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise with vigorous stirring. Monitor the pH of the aqueous phase to ensure it is acidic. Continue adding the acid until the color of the ylide is no longer present.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used for the reaction, add deionized water. If the reaction was run in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separation: Shake the separatory funnel gently to mix the layers, venting frequently. Allow the layers to separate.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with an Alkyl Halide for Improved Purification
-
Monitoring: After the primary reaction is deemed complete by TLC, monitor for the presence of unreacted pyridinium ylide.
-
Quenching: To the reaction mixture, add a slight excess of an alkyl halide (e.g., benzyl bromide) and stir at room temperature. The reaction progress can be monitored by TLC until the ylide spot has disappeared.
-
Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 or directly concentrate the reaction mixture.
-
Purification: The resulting crude product, now containing the desired product and the newly formed pyridinium salt, can be subjected to column chromatography. The highly polar pyridinium salt will typically remain on the baseline or require a very polar eluent, allowing for easier separation of the desired, less polar product.
Visualizations
Caption: Experimental workflow for a typical quenching and work-up procedure.
Caption: A logical troubleshooting guide for common work-up issues.
References
Validation & Comparative
Comparative study of 1-(Cyanomethyl)pyridinium chloride vs. other pyridinium salts
A Comparative Analysis of 1-(Cyanomethyl)pyridinium Chloride and Other Pyridinium Salts for Researchers and Drug Development Professionals
Pyridinium salts are a versatile class of organic compounds that have garnered significant attention in various scientific fields due to their diverse applications as catalysts, synthetic intermediates, and biologically active agents.[1][2][3] This guide provides a comparative study of this compound against other pyridinium salts with varying N-substituents, focusing on their synthesis, reactivity in key chemical transformations, and biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
| Pyridinium Salt | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | -CH₂CN | C₇H₇ClN₂ | 154.60 | 167-170 | [4] |
| 1-Methylpyridinium chloride | -CH₃ | C₆H₈ClN | 129.59 | 146-148 | |
| 1-Ethylpyridinium chloride | -C₂H₅ | C₇H₁₀ClN | 143.61 | 118-120 | |
| 1-Benzylpyridinium chloride | -CH₂Ph | C₁₂H₁₂ClN | 205.68 | 135-137 | |
| 1-Hexadecylpyridinium chloride (Cetylpyridinium chloride) | -C₁₆H₃₃ | C₂₁H₃₈ClN | 339.99 | 77-83 | |
| N-(4-Pyridyl)pyridinium chloride hydrochloride | -C₅H₄N·HCl | C₁₀H₉Cl₂N₂ | 229.10 | Decomposes |
Synthesis of Pyridinium Salts: Common Methodologies
The synthesis of pyridinium salts can be broadly categorized into two primary methods: N-alkylation of pyridine and the Zincke reaction. The choice of method often depends on the desired N-substituent and the availability of starting materials.
Experimental Protocol 1: N-Alkylation of Pyridine
This is a general and widely used method for the synthesis of N-alkyl and N-aralkyl pyridinium salts.[1]
Reaction Setup:
-
In a round-bottom flask, dissolve one equivalent of pure pyridine in a suitable dry solvent (e.g., ethanol, acetonitrile, or acetone).
-
Add 1.0 to 1.4 equivalents of the corresponding alkyl halide (e.g., chloroacetonitrile for the synthesis of this compound).
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. For less reactive halides, microwave irradiation can be employed to significantly reduce reaction times.[5]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product, which can be an oil or a solid, is then purified. Crystallization from a suitable solvent system (e.g., ether, acetone, or ethanol/ether mixtures) is the most common method.[1]
-
The purified crystals are filtered, washed with a non-polar solvent like ether, and dried under vacuum.
Experimental Protocol 2: The Zincke Reaction
The Zincke reaction is a two-step process particularly useful for the synthesis of N-aryl and N-alkyl pyridinium salts from primary amines.[1]
Step 1: Formation of the Zincke Salt
-
Pyridine is reacted with 2,4-dinitrochlorobenzene. This reaction is typically performed by heating the two reactants, often without a solvent.
-
The resulting N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt) is then isolated and purified, usually by recrystallization.[1]
Step 2: Reaction with a Primary Amine
-
The purified Zincke salt is heated with a primary amine.
-
This leads to the opening of the pyridinium ring, followed by the displacement of 2,4-dinitroaniline and subsequent ring closure to form the desired N-substituted pyridinium salt.
Reactivity in 1,3-Dipolar Cycloaddition Reactions
Pyridinium salts are valuable precursors for the in-situ generation of pyridinium ylides, which are 1,3-dipoles that readily participate in cycloaddition reactions to form various heterocyclic compounds, most notably indolizines.[6][7] The stability and reactivity of the pyridinium ylide are highly dependent on the N-substituent.
The cyanomethyl group in this compound is electron-withdrawing, which facilitates the deprotonation of the adjacent methylene group to form the corresponding pyridinium ylide. This ylide is stabilized by the nitrile group. The presence of electron-withdrawing groups on the pyridinium ylide generally leads to higher yields in cycloaddition reactions.[6]
Experimental Protocol 3: In-situ Generation of Pyridinium Ylide and Cycloaddition
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne.[6]
-
To a solution of the pyridinium salt (e.g., this compound) and a dipolarophile (e.g., an activated alkyne like dimethyl acetylenedicarboxylate) in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution), a base (e.g., triethylamine, potassium carbonate) is added dropwise at room temperature.
-
The base facilitates the in-situ formation of the pyridinium ylide.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography on silica gel.
The electron-withdrawing nature of the substituent on the ylide carbon is crucial for the success of the reaction, especially under mild, aqueous conditions.[6]
Biological Activity: A Comparative Perspective
Pyridinium salts exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][8][9] The nature of the N-substituent plays a critical role in determining the potency and spectrum of these activities.
Antimicrobial Activity
The antimicrobial activity of pyridinium salts is often attributed to their surfactant-like properties, which disrupt microbial cell membranes.[10] The length of the N-alkyl chain is a key determinant of this activity.
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for different pyridinium salts against various microorganisms. It is important to note that a direct comparison with this compound is not available in the cited literature; however, the data illustrates the structure-activity relationships for other pyridinium derivatives.
| Compound | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 3d | - (CH₂)₃Ph | 4 | 32 | 32 | [10] |
| 3c | - (CH₂)₂Ph | 32 | 64 | 128 | [10] |
| 3a * | -CH₂Ph | 32 | 64 | 64 | [10] |
| Cetylpyridinium Chloride | -C₁₆H₃₃ | ~2 | ~32 | ~128 | General Knowledge |
Note: Compounds 3a, 3c, and 3d are 4-(2-(2-methylbenzylidene)hydrazinyl)-1-substituted-pyridinium bromides.
The data suggests that an optimal length of the hydrophobic alkyl or aralkyl chain enhances antimicrobial activity. The relatively polar cyanomethyl group in this compound may result in different antimicrobial properties compared to the more lipophilic derivatives.
Anticancer Activity
Several pyridinium salts have been investigated for their potential as anticancer agents.[9][11][12] Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of specific signaling pathways.
A recent study on tanshinone I-pyridinium salt derivatives demonstrated that the nature of the N-substituent significantly impacts cytotoxicity against various cancer cell lines.[13] For instance, a derivative with a 4-bromobenzoylmethyl substituent showed potent activity with IC₅₀ values in the low micromolar range.[13]
Conclusion
This comparative guide highlights the importance of the N-substituent in defining the properties and reactivity of pyridinium salts. This compound, with its electron-withdrawing cyanomethyl group, is a valuable precursor for the formation of stabilized pyridinium ylides, which are useful in cycloaddition reactions. While direct comparative data for its catalytic and broad biological activities against a wide range of other pyridinium salts is limited in the current literature, the established structure-activity relationships for other derivatives provide a framework for predicting its potential applications. Further experimental studies are warranted to fully elucidate the comparative performance of this compound in catalysis and as a bioactive agent. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this and other pyridinium salts in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(Cyanomethyl)pyridinium Chloride and Triethylammonium Salts as Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an objective comparison of the efficacy of 1-(Cyanomethyl)pyridinium chloride and triethylammonium salts, two classes of nitrogen-containing reagents, in distinct but significant organic transformations. Supported by experimental data, this document aims to assist researchers in making informed decisions for their synthetic strategies.
I. Overview of the Reagents
This compound is a pyridinium salt that serves as a versatile precursor, particularly in the formation of pyridinium ylides. These ylides are highly reactive intermediates, primarily utilized in cycloaddition reactions and the synthesis of various heterocyclic frameworks. The cyanomethyl group plays a crucial role in stabilizing the ylide and influencing its reactivity.
Triethylammonium salts , such as triethylammonium chloride and acetate, are commonly derived from the tertiary amine, triethylamine. They are widely employed as bases or co-catalysts in a variety of reactions, including condensations, eliminations, and additions. Their efficacy often lies in their ability to act as proton scavengers and to facilitate reactions by modulating the reactivity of other species in the reaction mixture.
II. Comparative Efficacy in Key Organic Reactions
To provide a clear comparison, this section details the performance of each reagent in specific, well-documented chemical transformations.
A. This compound in Cycloaddition Reactions
This compound is a key reagent for generating pyridinium ylides in situ, which then undergo [3+2] cycloaddition reactions with various dipolarophiles. This methodology is particularly effective for the synthesis of indolizine derivatives.
Table 1: Efficacy of 1-(Cyanomethyl)pyridinium Ylide in Indolizine Synthesis [1]
| Entry | Dipolarophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl propiolate | K₂CO₃ | DMF | 12 | 75 |
| 2 | Dimethyl acetylenedicarboxylate | K₂CO₃ | DMF | 12 | 81 |
| 3 | Phenylacetylene | Et₃N | Toluene | 24 | 55 |
| 4 | Acrylonitrile | K₂CO₃ | DMF | 12 | 68 |
Yields are for the isolated indolizine product after cycloaddition and subsequent oxidation.
B. Triethylammonium Salts in Knoevenagel Condensation
Triethylammonium salts, often used in conjunction with triethylamine, are effective catalysts for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
Table 2: Efficacy of Triethylamine/Triethylammonium Salts in Knoevenagel Condensation [1][2][3]
| Entry | Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Triethylamine | Ethanol | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Triethylamine | Toluene | 88 |
| 3 | 4-Nitrobenzaldehyde | Malonic acid | Pyridine/Triethylamine | Toluene | 85 |
| 4 | 2-Naphthaldehyde | Malononitrile | Triethylamine | Ethanol | 94 |
Yields are for the isolated condensation product.
III. Experimental Protocols
Detailed methodologies for representative reactions are provided below to facilitate the replication of these findings.
A. General Protocol for Indolizine Synthesis using this compound
-
To a solution of this compound (1.0 mmol) and the alkyne dipolarophile (1.2 mmol) in anhydrous DMF (10 mL), potassium carbonate (2.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to air oxidation in the presence of a catalytic amount of a dehydrogenating agent (e.g., DDQ) or simply by stirring in an open flask to afford the corresponding indolizine.
-
The final product is purified by column chromatography on silica gel.
B. General Protocol for Knoevenagel Condensation using Triethylamine
-
A mixture of the aldehyde (10 mmol), the active methylene compound (11 mmol), and triethylamine (1.0 mmol) in ethanol (20 mL) is stirred at room temperature.[2]
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Knoevenagel condensation product.
IV. Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanistic pathways for the key reactions discussed.
References
- 1. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Reaction Mechanisms Involving 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction mechanisms utilizing 1-(cyanomethyl)pyridinium chloride for the synthesis of N-fused heterocyclic compounds, primarily indolizines. The performance of this reagent is evaluated against alternative synthetic methodologies, supported by experimental data to inform the selection of the most suitable approach for specific research and development applications.
Overview of this compound in Heterocycle Synthesis
This compound is a readily available pyridinium salt that serves as a precursor for the in-situ generation of a pyridinium ylide. This ylide is a highly reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes. This reactivity is the foundation of its utility in constructing indolizine cores and other complex heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.
The general reaction mechanism involves the deprotonation of this compound by a base to form the corresponding pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile to yield a tetrahydroindolizine intermediate, which subsequently aromatizes to the final indolizine product.
Comparative Analysis of Synthetic Methodologies
The synthesis of indolizines, a common application of this compound, can be achieved through various synthetic routes. This section compares the 1,3-dipolar cycloaddition approach using different pyridinium ylide precursors with alternative metal-catalyzed and metal-free methods.
Comparison of Pyridinium Ylide Precursors
The choice of precursor for the pyridinium ylide can significantly influence the reaction efficiency. The following table summarizes the performance of different pyridinium salts in the synthesis of indolizines via 1,3-dipolar cycloaddition.
| Ylide Precursor | Dipolarophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Acrylonitrile | Triethylamine | Acetonitrile | 12 | 75 | [1] |
| 1-(Phenacyl)pyridinium bromide | Chalcone | Triethylamine | DMF | 4 | 76-98 | [2] |
| 1-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 18 | 77-81 | |
| N-(Carboxymethyl)pyridinium halides | Electron-deficient alkenes | MnO₂ | Toluene | 24 | Good | [3] |
Key Observations:
-
Activating Group: The nature of the activating group on the methyl carbon of the pyridinium salt influences reactivity. Phenacyl and ethoxycarbonyl groups, being strongly electron-withdrawing, can lead to higher yields and shorter reaction times compared to the cyano group.
-
Base and Solvent: The choice of base and solvent system is crucial for efficient ylide generation and subsequent cycloaddition.
Comparison with Alternative Synthetic Routes
Beyond the 1,3-dipolar cycloaddition of pyridinium ylides, several other methods are employed for indolizine synthesis. The following table provides a comparative overview of these alternatives.
| Synthetic Method | Catalyst/Reagent | Key Features | Yield Range (%) | Reference |
| 1,3-Dipolar Cycloaddition | Base-mediated | Readily available starting materials, good functional group tolerance. | 40-98 | [2][4] |
| Tschitschibabin Reaction | Base-mediated cyclization | Classic method for indolizine synthesis. | Moderate to Good | [5] |
| Metal-Catalyzed Cycloisomerization | Au(I), Cu(I), Pd(II) | Mild reaction conditions, access to diverse substitution patterns. | 60-95 | [6] |
| Transition-Metal-Free Oxidative Dehydrogenation | TEMPO/Na₂CO₃ | Environmentally friendly, avoids toxic metal catalysts. | Up to 98 | [4] |
| Radical Cyclization | Radical initiator | Access to unique substitution patterns. | Moderate | [7] |
Key Observations:
-
Versatility: Metal-catalyzed methods offer high versatility in terms of substrate scope and the introduction of diverse substituents.
-
Green Chemistry: The transition-metal-free oxidative dehydrogenation using TEMPO presents a more environmentally benign approach.
-
Efficiency: One-pot multicomponent reactions often provide high efficiency by minimizing intermediate isolation steps.[8][9]
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of indolizines using this compound and a representative alternative method.
Synthesis of 1-cyano-2-phenylindolizine via 1,3-Dipolar Cycloaddition
Materials:
-
This compound
-
Cinnamonitrile
-
Triethylamine
-
Anhydrous Acetonitrile
Procedure:
-
To a solution of this compound (1.0 mmol) and cinnamonitrile (1.2 mmol) in anhydrous acetonitrile (10 mL), triethylamine (1.5 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at reflux for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-cyano-2-phenylindolizine.
One-Pot Synthesis of Polysubstituted Indolizines via Oxidative Dehydrogenation
Materials:
-
α-Halo carbonyl compound (e.g., 2-bromoacetophenone)
-
Pyridine
-
Electron-deficient alkene (e.g., methyl acrylate)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium carbonate
-
Anhydrous DMF
Procedure:
-
A mixture of the α-halo carbonyl compound (1.0 mmol), pyridine (1.2 mmol), electron-deficient alkene (1.5 mmol), TEMPO (0.2 mmol), and sodium carbonate (2.0 mmol) in anhydrous DMF (5 mL) is heated at 120 °C for 4 hours.[4]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the polysubstituted indolizine.[4]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Reaction mechanism of indolizine synthesis via pyridinium ylide.
Caption: General experimental workflow for indolizine synthesis.
Caption: Comparison of major synthetic routes to indolizines.
Conclusion
This compound remains a valuable and straightforward precursor for the synthesis of indolizines and related heterocycles via 1,3-dipolar cycloaddition. This method is characterized by its operational simplicity and the use of readily available starting materials. However, for applications requiring higher yields, shorter reaction times, or access to a broader range of substitution patterns, alternative methods such as metal-catalyzed cycloisomerizations or transition-metal-free oxidative dehydrogenations may offer superior performance. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and considerations of cost and environmental impact. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
A Comparative Guide to the Computational Analysis of Transition States in 1-(Cyanomethyl)pyridinium Ylide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition of pyridinium ylides is a cornerstone of heterocyclic chemistry, providing a powerful route to synthesize indolizine scaffolds and related nitrogen-containing heterocycles.[1][2] Understanding the intricate details of the reaction mechanism, particularly the high-energy transition state, is paramount for controlling reaction outcomes and designing novel therapeutics. Computational chemistry, especially Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these transient structures and predicting reactivity.[3][4]
This guide offers a comparative overview of the computational methodologies used to analyze the transition state of 1-(cyanomethyl)pyridinium ylide cycloadditions, presenting key data and standardized protocols for researchers in the field.
Computational Protocols: A Methodological Overview
The accuracy of computational predictions hinges on the rigorous application of established theoretical protocols. The following steps represent a standard workflow for locating and characterizing the transition state of a 1-(cyanomethyl)pyridinium ylide cycloaddition.
Detailed Methodologies:
-
Reactant and Product Optimization: The first step involves the geometry optimization of the reactants (1-(cyanomethyl)pyridinium ylide and the dipolarophile, e.g., an alkene or alkyne) and the expected cycloadduct product. This is typically performed using a selected DFT functional and basis set.
-
Transition State (TS) Search: A transition state search is initiated using an initial guess structure that approximates the geometry of the TS. Methods like the Berny algorithm are commonly employed.[5] The successful location of a TS is a critical step.
-
Frequency Calculation: To verify the nature of the optimized stationary points, frequency calculations are performed.
-
Minima (Reactants/Products): All calculated vibrational frequencies should be real (positive).
-
Transition State: A true first-order saddle point (the transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the new C-C bonds).[5]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface.
-
Solvation Modeling: To simulate reaction conditions more accurately, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[6]
-
Energy Refinement: Single-point energy calculations are often performed on the optimized geometries using a larger, more robust basis set to obtain more accurate activation and reaction energies.[6]
Comparative Analysis of Computational Methods
The choice of DFT functional and basis set can significantly impact the calculated energetic barriers. While many functionals provide a good qualitative picture, quantitative accuracy varies. Functionals like M06-2X are often recommended for main-group thermochemistry and kinetics, while the popular B3LYP may require dispersion corrections (e.g., B3LYP-D3) for improved accuracy.[7][8]
Below is a representative comparison of how different levels of theory can affect the calculated Gibbs free energy of activation (ΔG‡) and reaction (ΔG_rxn) for the cycloaddition of 1-(cyanomethyl)pyridinium ylide with N-phenylmaleimide.
Table 1: Representative Comparison of DFT Functionals on Reaction Energetics
| Level of Theory | Basis Set | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | General Performance |
| B3LYP | 6-31G(d) | 16.5 | -25.8 | A common starting point, but may underestimate barriers. |
| B3LYP-D3(BJ) | 6-311+G(d,p) | 14.2 | -28.1 | Inclusion of dispersion improves accuracy.[8] |
| M06-2X | 6-311+G(d,p) | 13.5 | -27.5 | Generally provides high accuracy for pericyclic reactions.[3][7] |
| ωB97X-D | def2-TZVP | 13.1 | -28.4 | A range-separated hybrid with good performance for kinetics.[6] |
Note: The values presented are illustrative and representative of typical trends observed in DFT calculations for such reactions. Actual values will vary based on the specific software, solvation model, and other computational parameters.
Structural Analysis of the Transition State
Computational studies consistently show that the [3+2] cycloaddition of pyridinium ylides proceeds through a concerted, asynchronous transition state.[8] This means the two new sigma bonds form simultaneously, but at different rates. The asynchronicity is evident in the differing lengths of the forming C-C bonds in the calculated transition state geometry. The electron-withdrawing cyano group on the ylide carbon influences the electronic distribution and the geometry of this transition state.[9][10]
Table 2: Representative Transition State Geometrical Parameters (M06-2X/6-311+G(d,p))
| Parameter | Description | Value (Å) | Implication |
| d1 (C3-C4) | Forming C-C bond | ~2.05 | Shorter distance indicates this bond is more fully formed. |
| d2 (C1-C5) | Forming C-C bond | ~2.40 | Longer distance indicates this bond is less formed. |
| Asynchronicity (d2-d1) | Difference in bond lengths | ~0.35 | Quantifies the asynchronous nature of the mechanism.[8] |
The degree of asynchronicity can be influenced by electronic factors, such as the substituents on both the ylide and the dipolarophile.[11] This structural insight is crucial for explaining and predicting the stereoselectivity of these reactions. In some cases, particularly under photochemical conditions, alternative stepwise radical mechanisms may become accessible, which computational studies can also explore.[12]
References
- 1. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 8. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction [mdpi.com]
- 11. Substituent effects on the rate of formation of azomethine ylides. A computational investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of 1-(Cyanomethyl)pyridinium Chloride in Chemical Reactions
For Immediate Release
A comprehensive analysis of the kinetic behavior of 1-(cyanomethyl)pyridinium chloride in 1,3-dipolar cycloaddition reactions reveals key insights into its reactivity compared to other pyridinium salts. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reaction kinetics, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic planning and process optimization.
Introduction to this compound
This compound is a versatile organic salt that, upon deprotonation, forms a pyridinium ylide. This ylide is a highly reactive intermediate, participating in a variety of chemical transformations, most notably 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, optimizing yields, and developing efficient synthetic methodologies.
This guide focuses on the 1,3-dipolar cycloaddition reaction of pyridinium ylides with alkynes as a model system to compare the performance of this compound with an alternative, 1-(methoxycarbonylmethyl)-4-cyanopyridinium chloride. The electron-withdrawing nature of the cyanomethyl and methoxycarbonylmethyl groups, as well as the cyano group on the pyridine ring, significantly influences the stability and reactivity of the corresponding ylides.
Comparative Kinetic Data
The following table summarizes the reaction yields for the 1,3-dipolar cycloaddition of pyridinium ylides generated from different pyridinium salts with ethyl propiolate. While specific rate constants for this compound were not found in the literature, the yield data provides a semi-quantitative comparison of reactivity under standardized conditions. The data is extracted from a study by Gualdoni et al. (2016), which investigated the reactivity of various 4-substituted pyridinium salts. For the purpose of this comparison, we will consider the 4-cyanopyridinium derivative as a relevant analogue to the titular compound, as the 4-cyano group also imparts strong electron-withdrawing properties.
| Pyridinium Salt Precursor | R1 Group on Pyridine | Stabilizing Group (R2) | Dipolarophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(Methoxycarbonylmethyl)-4-cyanopyridinium chloride | 4-CN | -COOCH3 | Ethyl propiolate | K2CO3 | Methanol | 18 | 81 | [1] |
| 1-(Methoxycarbonylmethyl)-4-acetylpyridinium chloride | 4-COCH3 | -COOCH3 | Ethyl propiolate | K2CO3 | Methanol | 18 | 77 | [1] |
| 1-(Methoxycarbonylmethyl)pyridinium chloride | H | -COOCH3 | Ethyl propiolate | K2CO3 | Methanol | 18 | No Reaction | [1] |
Note: The data presented here is based on isolated yields after a fixed reaction time and serves as an indicator of relative reactivity. A higher yield in a shorter time frame would suggest faster reaction kinetics. Direct kinetic studies providing rate constants are necessary for a more precise comparison.
Discussion of Kinetic Performance
The data indicates that the presence of an electron-withdrawing group on the pyridine ring is crucial for the success of the 1,3-dipolar cycloaddition under these conditions. The 4-cyano and 4-acetyl substituted pyridinium salts, which readily form stabilized ylides, react with ethyl propiolate to give high yields of the corresponding indolizine products. In contrast, the unsubstituted pyridinium salt failed to produce any product, highlighting the lower reactivity of the corresponding ylide.
The 4-cyanopyridinium derivative, a close structural and electronic analogue of a ylide derived from this compound, demonstrates high reactivity with an 81% yield. This suggests that the ylide generated from this compound would also be a highly effective dipole in such cycloaddition reactions. The electron-withdrawing cyano group on the methylene bridge is expected to further stabilize the ylide, potentially influencing its formation and reactivity.
For a more rigorous comparison, direct kinetic studies measuring the rate constants of the reaction of 1-(cyanomethyl)pyridinium ylide and other pyridinium ylides with a common dipolarophile under identical conditions are required. Techniques such as UV-Vis spectroscopy or stopped-flow methods could be employed to monitor the reaction progress and determine the reaction order and rate constants.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyridinium salts and their subsequent use in 1,3-dipolar cycloaddition reactions, based on the literature.
Protocol 1: Synthesis of N-Substituted Pyridinium Salts
This protocol describes a general method for the N-alkylation of pyridines to form the corresponding pyridinium salts.
Materials:
-
Substituted pyridine (e.g., 4-cyanopyridine)
-
Alkylating agent (e.g., methyl chloroacetate or chloroacetonitrile)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
Procedure:
-
Dissolve the substituted pyridine (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the alkylating agent (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Characterize the purified pyridinium salt by NMR spectroscopy and mass spectrometry.
Protocol 2: Kinetic Measurement of 1,3-Dipolar Cycloaddition by UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of the 1,3-dipolar cycloaddition reaction.
Materials:
-
N-substituted pyridinium salt (e.g., this compound)
-
Dipolarophile (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate)
-
Base (e.g., triethylamine, potassium carbonate)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the pyridinium salt, dipolarophile, and base of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the pyridinium salt and dipolarophile solutions.
-
Initiate the reaction by adding the base solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance of the reaction mixture at a wavelength where one of the reactants or products has a distinct absorption maximum, and the other species do not significantly interfere. The disappearance of the colored ylide intermediate is often monitored.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Analyze the absorbance versus time data to determine the reaction order and the pseudo-first-order or second-order rate constant. This can be done by plotting ln(A_t - A_∞) or 1/(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for the 1,3-dipolar cycloaddition.
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Conclusion
While direct kinetic data for this compound remains to be fully elucidated in the literature, comparative analysis of structurally similar compounds strongly suggests its high reactivity in 1,3-dipolar cycloaddition reactions. The presence of electron-withdrawing groups on both the pyridinium ring and the exocyclic methylene carbon are key determinants of ylide stability and reactivity. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies to further quantify the performance of this compound and other related pyridinium salts in these important synthetic transformations. Future studies focusing on the determination of precise rate constants and activation parameters will be invaluable for the broader application of this class of reagents in organic synthesis and drug discovery.
References
Benchmarking 1-(Cyanomethyl)pyridinium Chloride in Indolizine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of the indolizine scaffold, a privileged core in many biologically active compounds, is of paramount importance. This guide provides a comparative analysis of 1-(cyanomethyl)pyridinium chloride as a key reagent in indolizine synthesis, benchmarking its performance against alternative synthetic strategies. The data presented is supported by experimental findings to aid in the selection of the most suitable methodology for specific research applications.
The synthesis of indolizines, nitrogen-containing heterocyclic compounds, has been approached through various methodologies, including the classical Tschitschibabin and Scholtz reactions, as well as modern transition-metal-catalyzed cross-couplings and 1,3-dipolar cycloadditions. Among these, the use of pyridinium ylides in 1,3-dipolar cycloaddition reactions has emerged as a versatile and efficient strategy. This compound serves as a stable precursor to the corresponding pyridinium ylide, which can react with a variety of dipolarophiles to construct the indolizine ring system.
Performance of this compound in 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction involving the ylide generated from this compound offers a direct route to indolizines, particularly those substituted at the 1 and/or 3 positions. The reaction is typically carried out in the presence of a base to generate the pyridinium ylide in situ, which then reacts with an electron-deficient alkene or alkyne. An oxidant is often required to achieve the final aromatic indolizine product.
Experimental Protocol: Synthesis of Indolizine-3-carbonitriles via 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies describing the synthesis of indolizine-3-carbonitriles using N-(cyanomethyl)pyridinium ylides.[1]
Materials:
-
This compound
-
Appropriate alkene (dipolarophile)
-
Manganese dioxide (MnO2)
-
Triethylamine (Et3N) or another suitable base
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound and the alkene in the chosen solvent, add the base (e.g., triethylamine) dropwise at room temperature.
-
The reaction mixture is stirred to facilitate the in situ formation of the pyridinium ylide and its subsequent cycloaddition with the alkene.
-
Add the oxidant (e.g., manganese dioxide) to the reaction mixture.
-
The mixture is then heated to the appropriate temperature (as determined by the specific substrates) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is filtered to remove the oxidant and any solid byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired indolizine-3-carbonitrile.
Comparative Performance Data
The following tables summarize the performance of this compound (and its close analogs) in indolizine synthesis compared to other established methods.
Table 1: Performance of 1-(Cyanomethyl)pyridinium Salts in 1,3-Dipolar Cycloaddition
| Pyridinium Salt Precursor | Dipolarophile | Oxidant | Yield (%) | Reference |
| This compound analog | Acrylonitrile | MnO2 | 60-70% | [2] |
| N-(Cyanomethyl)pyridinium ylide precursor | Various alkenes | MnO2 | Good to High | [1] |
| 1-(Cyanomethyl)pyridinium salt | β-fluoro enone | - | 62% | [3] |
| Pyridine, α-halo carbonyl, alkene | TEMPO | - | up to 98% |
Table 2: Comparison with Alternative Indolizine Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yields (%) | Notes |
| 1,3-Dipolar Cycloaddition | This compound, alkene, oxidant | 60-98% | Versatile, good functional group tolerance. |
| Tschitschibabin Reaction | 2-Alkylpyridine, α-halocarbonyl compound, base | Variable, often moderate | A classical method, can have limitations in substrate scope. |
| Scholtz Reaction | 2-Methylpyridine, acetic anhydride | Low to moderate (e.g., 29%) | One of the earliest methods, often requires harsh conditions.[4] |
| Transition-Metal Catalysis | Pyridine derivatives, alkynes/alkenes, metal catalyst (e.g., Pd, Cu) | Good to excellent | Milder conditions, but catalyst cost and removal can be a concern. |
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a general experimental workflow.
References
- 1. Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
Navigating the Cyanomethylation Landscape: A Comparative Analysis of 1-(Cyanomethyl)pyridinium Chloride and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of the cyanomethyl moiety is a critical step. This guide provides a comprehensive analysis of the reaction intermediates derived from 1-(cyanomethyl)pyridinium chloride, offering a comparative perspective against other common cyanomethylating agents. By presenting key performance data, detailed experimental protocols, and visualizations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
The utility of the cyanomethyl group (-CH₂CN) in organic synthesis is well-established, serving as a versatile precursor to carboxylic acids, amines, and various heterocyclic systems. This compound has emerged as a readily available and reactive reagent for the introduction of this functional group. Its chemistry is primarily dictated by the in situ formation of a key reactive intermediate: the 1-(cyanomethyl)pyridinium ylide.
The Central Intermediate: 1-(Cyanomethyl)pyridinium Ylide
Upon treatment with a base, this compound is deprotonated at the methylene bridge to form the corresponding pyridinium ylide. This zwitterionic species is a highly reactive 1,3-dipole and a potent nucleophile, characteristics that govern its subsequent chemical transformations. The stability and reactivity of this ylide are influenced by factors such as the solvent, the nature of the base used for its generation, and the substituents on the pyridine ring.
Recent studies have also suggested that under certain conditions, pyridinium ylides can exhibit radical characteristics.[1][2] This dual nature, as both a nucleophile and a potential radical species, adds a layer of complexity and opportunity to its chemical behavior, which can be probed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Comparative Performance of Cyanomethylating Agents
The selection of a cyanomethylating agent is often a balance between reactivity, selectivity, safety, and cost. Below is a comparative overview of this compound and two other widely used reagents: acetone cyanohydrin and trimethylsilyl cyanide (TMSCN). The data presented is based on the cyanomethylation of benzaldehyde as a model reaction.
| Cyanomethylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Base (e.g., Et₃N), CH₃CN, RT | 2-hydroxy-2-phenylacetonitrile | Moderate to Good (qualitative) | General knowledge |
| Acetone Cyanohydrin | Base or Enzyme (Oxynitrilase) | 2-hydroxy-2-phenylacetonitrile | High Yield (Enzymatic) | [1] |
| Trimethylsilyl Cyanide (TMSCN) | Lewis Acid (e.g., TiCl₄) or Catalyst | O-trimethylsilyl-2-hydroxy-2-phenylacetonitrile | >95% | [3][4] |
Note: Direct head-to-head comparative studies under identical conditions are limited in the literature. The yields reported are indicative of the general efficacy of each reagent for this type of transformation.
Key Reaction Pathways of 1-(Cyanomethyl)pyridinium Ylide
The primary reaction pathways of the 1-(cyanomethyl)pyridinium ylide intermediate are dictated by its nucleophilic and dipolar nature.
Nucleophilic Addition to Carbonyls
The ylide can act as a potent nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones to form a betaine intermediate. This intermediate can then undergo further reactions, often leading to the formation of epoxides or, after workup, α-hydroxy nitriles.
[3+2] Dipolar Cycloaddition
As a 1,3-dipole, the pyridinium ylide can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings.[4][5][6][7][8][9][10][11][12] This is a powerful method for the synthesis of indolizine derivatives and other complex nitrogen-containing scaffolds.
Experimental Protocols
Protocol 1: In Situ Generation of 1-(Cyanomethyl)pyridinium Ylide and Trapping with Benzaldehyde
Objective: To demonstrate the nucleophilic addition of the pyridinium ylide to an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding α-hydroxy nitrile.
Protocol 2: [3+2] Dipolar Cycloaddition with N-Phenylmaleimide
Objective: To illustrate the 1,3-dipolar cycloaddition reactivity of the pyridinium ylide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) and N-phenylmaleimide (1.0 mmol).
-
Stir the mixture vigorously at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the indolizine cycloadduct.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways of the 1-(cyanomethyl)pyridinium ylide intermediate.
Caption: A generalized experimental workflow for reactions involving pyridinium ylides.
Conclusion
This compound serves as a valuable and versatile reagent for cyanomethylation, proceeding through a key pyridinium ylide intermediate. Its reactivity as both a potent nucleophile and a 1,3-dipole opens up diverse synthetic avenues for the construction of valuable molecular architectures. While other cyanomethylating agents like acetone cyanohydrin and TMSCN may offer advantages in terms of yield for specific applications, the ease of handling and the unique cycloaddition reactivity of the pyridinium ylide make this compound an important tool in the synthetic chemist's arsenal. The choice of reagent will ultimately depend on the specific substrate, desired outcome, and reaction conditions. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. A robust nickel catalyst for cyanomethylation of aldehydes: activation of acetonitrile under base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines | Semantic Scholar [semanticscholar.org]
- 7. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. 1,3-Dipolar cycloaddition of azomethine ylides and imidoyl halides for synthesis of π-extended imidazolium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of 1-(Cyanomethyl)pyridinium Ylide with Diverse Dipolarophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 1-(cyanomethyl)pyridinium ylide with various dipolarophiles, supported by experimental data from peer-reviewed literature. The content is designed to assist researchers in understanding the synthetic utility of this versatile 1,3-dipole for the construction of novel heterocyclic scaffolds.
Introduction
1,3-Dipolar cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. Pyridinium ylides, such as 1-(cyanomethyl)pyridinium ylide, serve as versatile 1,3-dipoles. The reactivity of these ylides is significantly influenced by the nature of the substituent on the ylide carbon and the electronic properties of the dipolarophile. This guide focuses on the cross-reactivity of 1-(cyanomethyl)pyridinium ylide, generated in situ from its corresponding pyridinium salt, with various classes of dipolarophiles, including alkynes and alkenes. The resulting cycloadducts, typically indolizine and indolizidine derivatives, are of significant interest in medicinal chemistry and materials science.
General Reaction Pathway
The fundamental reaction involves the in situ generation of the 1-(cyanomethyl)pyridinium ylide by deprotonation of the corresponding pyridinium salt, typically 1-(cyanomethyl)pyridinium chloride or bromide, using a base. This is followed by a [3+2] cycloaddition reaction with a dipolarophile. The nature of the final product is dependent on the dipolarophile and subsequent reaction steps, such as oxidation.
Caption: General reaction scheme for the generation of 1-(cyanomethyl)pyridinium ylide and its subsequent [3+2] cycloaddition with dipolarophiles.
Data Presentation: Reactivity with Alkynes
The reaction of pyridinium ylides with alkynes, particularly those bearing electron-withdrawing groups, is a well-established method for the synthesis of indolizine derivatives. The following table summarizes the reactivity of a closely related ylide, 4-cyanopyridinium ylide, with various alkynes, providing insights into the expected reactivity of 1-(cyanomethyl)pyridinium ylide. High yields are generally obtained with electron-withdrawing groups on both the pyridinium ylide and the alkyne.[1]
| Entry | Pyridinium Salt Precursor | Dipolarophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 25 | 81 | [1] |
| 2 | 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | Et₃N | Methanol | 25 | 70 | [1] |
| 3 | 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | DMF | 25 | 85 | [1] |
| 4 | 1-(Methoxycarbonylmethyl)-4-cyanopyridinium bromide | Propiolamide | K₂CO₃ | Methanol | 25 | 65 | [1] |
| 5 | 1-(Phenacyl)-4-cyanopyridinium bromide | Ethyl propiolate | K₂CO₃ | Methanol | 25 | 50 | [1] |
Data Presentation: Reactivity with Alkenes
The cycloaddition of pyridinium ylides with electron-deficient alkenes leads to the formation of tetrahydroindolizine derivatives, which can be further reduced to indolizidines. The reaction often proceeds with high diastereoselectivity.
| Entry | Ylide Precursor | Dipolarophile | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | Pyridinium ylide | (E)-Chalcone | CrO₃/Et₃N | 1-Benzoyl-2-arylindolizine | 41-78 | Not Reported | [2] |
| 2 | Pyridinium ylide | 1-Chloro-2-nitrostyrene | Base | 1-Nitro-2-phenylindolizine | Good | Not Reported | [3] |
| 3 | Cyclic pyridinium ylide | Nitroolefin | Mild | Spiro-indolizidine | High | High | [4] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of N-substituted pyridinium salts involves the direct alkylation of pyridine.
Materials:
-
Pyridine
-
2-Chloroacetonitrile
-
Acetone (or other suitable solvent)
Procedure:
-
To a solution of pyridine (1.0 eq.) in acetone, add 2-chloroacetonitrile (1.1 eq.).
-
Stir the mixture at room temperature or under gentle reflux for 12-24 hours.
-
The resulting pyridinium salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield this compound.
General Protocol for 1,3-Dipolar Cycloaddition
The following is a general procedure for the in situ generation of the pyridinium ylide and its reaction with a dipolarophile.
Materials:
-
This compound (1.0 eq.)
-
Dipolarophile (1.0 - 1.5 eq.)
-
Base (e.g., triethylamine, potassium carbonate) (1.0 - 1.2 eq.)
-
Solvent (e.g., methanol, DMF, acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the dipolarophile to the solution.
-
Add the base dropwise to the stirred solution at room temperature.
-
The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the dipolarophile, for a period ranging from a few hours to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct.
Logical Relationships in Reactivity
The reactivity of 1-(cyanomethyl)pyridinium ylide is governed by several factors, including the nature of the dipolarophile and the reaction conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the cross-reactivity and product outcome of 1-(cyanomethyl)pyridinium ylide cycloadditions.
Conclusion
1-(Cyanomethyl)pyridinium ylide is a valuable synthetic intermediate for the construction of nitrogen-containing heterocyclic compounds via 1,3-dipolar cycloaddition reactions. Its reactivity is highest with electron-deficient alkynes and alkenes, leading to the formation of indolizine and indolizidine scaffolds, respectively. The choice of solvent and base plays a crucial role in optimizing reaction yields. Further research into the asymmetric variants of these cycloadditions could provide access to a wide range of enantioenriched molecules with potential applications in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. [3 + 2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly stereoselective dearomative [3 + 2] cycloadditon of cyclic pyridinium ylides to access spiro-indolizidine scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential of 1-(Cyanomethyl)pyridinium Chloride in the Synthesis of Novel Bioactive Compounds: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. This guide provides a comprehensive comparison of novel compounds synthesized using 1-(Cyanomethyl)pyridinium chloride as a key starting material. We delve into their characterization, biological validation against established alternatives, and detailed experimental protocols to support further research and development.
This compound serves as a versatile precursor in organic synthesis, primarily for the generation of pyridinium ylides. These reactive intermediates readily undergo 1,3-dipolar cycloaddition reactions, paving the way for the creation of a diverse array of nitrogen-containing heterocyclic compounds, most notably indolizine derivatives. Scientific investigations have revealed the promising potential of these novel compounds as both anticancer and antimicrobial agents. This guide will objectively compare the performance of these synthesized molecules with commercially available drugs, supported by experimental data.
Anticancer Activity: A Comparative Analysis
Novel indolizine derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process in cell division.[1][2] The following tables summarize the in vitro anticancer activity of selected novel compounds compared to the standard chemotherapeutic drug, Doxorubicin.
Table 1: In Vitro Anticancer Activity of Novel Indolizine Derivatives Against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | NCI-H1650 (Lung) | A2780 (Ovarian) | MDA-MB-231 (Breast) | Reference |
| Novel Compound 1c | 0.89 | >10 | >10 | >10 | >10 | 1.9 | [3] |
| Novel Compound 1h | 0.95 | >10 | >10 | >10 | >10 | - | [3] |
| Novel Compound 2c | 4.8 | >10 | >10 | >10 | >10 | 3.1 | [3] |
| Doxorubicin (Standard) | 0.5-1.0 (approx.) | 0.8-1.5 (approx.) | Not Reported | 0.1-0.5 (approx.) | 0.05-0.2 (approx.) | 0.1-0.4 (approx.) | General Knowledge |
Note: IC50 values for Doxorubicin are approximate and can vary based on specific experimental conditions.
Antimicrobial Activity: A Head-to-Head Comparison
Substituted benzylidenehydrazinylpyridinium derivatives, also synthesized from pyridinium precursors, have exhibited notable antibacterial activity. The mechanism is believed to involve disruption of the bacterial cell membrane.[4] The table below presents the minimum inhibitory concentration (MIC) of a promising novel compound against various bacterial strains, benchmarked against the broad-spectrum antibiotic Ceftazidime.
Table 2: In Vitro Antimicrobial Activity of a Novel Pyridinium Derivative (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Novel Compound 3d | 4 | >64 | >64 | >64 | [4] |
| Ceftazidime (Standard) | Not Applicable | ≤4 | ≤8 | Not Applicable | General Knowledge |
Note: Ceftazidime is primarily effective against Gram-negative bacteria and is not typically used for Gram-positive or fungal infections.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
This protocol outlines the general procedure for the synthesis of indolizine derivatives from this compound.
Diagram 1: General Synthesis Workflow
Caption: Synthetic pathway for indolizine derivatives.
Procedure:
-
Generation of Pyridinium Ylide: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol, an appropriate base (e.g., potassium carbonate, 1 equivalent) is added. The mixture is stirred at room temperature to facilitate the in-situ generation of the pyridinium ylide.
-
Cycloaddition: The electron-deficient dipolarophile, such as an alkyne or alkene (1.5 equivalents), is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (typically 18 hours) and monitored by thin-layer chromatography (TLC) for completion.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system to yield the pure indolizine derivative.[5]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
Diagram 2: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel compounds or the standard drug (Doxorubicin). Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Diagram 3: Broth Microdilution Workflow
Caption: Workflow for MIC determination.
Procedure:
-
Serial Dilution: Two-fold serial dilutions of the novel compounds and the standard antibiotic (Ceftazidime) are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria (i.e., the well remains clear).[11][12]
Signaling Pathways and Logical Relationships
The anticancer activity of many indolizine derivatives is linked to their ability to interfere with microtubule dynamics, a critical component of the cell cycle.
Diagram 4: Simplified Signaling Pathway of Tubulin Inhibition
Caption: Tubulin inhibition by novel indolizines.
This guide provides a foundational comparison of novel compounds derived from this compound. The presented data and protocols are intended to facilitate further research into these promising therapeutic agents. The unique structural scaffolds accessible from this starting material offer a rich area for the discovery of next-generation drugs.
References
- 1. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of 1-(Cyanomethyl)pyridinium Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 1-(Cyanomethyl)pyridinium chloride, a compound that requires careful management due to its hazardous properties.
Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Danger |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Warning |
| Special Hazards | Can form very sensitive explosive metallic compounds.[3][4] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed when not in use.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and bases.[2]
4. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and disposal.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
5. Spill Management:
-
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the spilled solid material.[3][4]
-
Avoid generating dust.
-
Collect the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Do not allow the chemical to enter the environment or sewer system.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. Chemical waste generators must adhere to all local, regional, and national regulations.[2]
References
Essential Safety and Logistics for Handling 1-(Cyanomethyl)pyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-(Cyanomethyl)pyridinium chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring careful handling. The primary risks associated with this compound include toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and serious eye irritation.[1][2] As a cyanide-containing compound, it must be handled with the same precautions as other highly toxic cyanide compounds.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[3][4] Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Provides an extra layer of protection against contamination. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[3][5] | Protects the skin from spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates if exposure limits are exceeded or if irritation is experienced.[2] | Prevents inhalation of the powder, which can cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes.[3] | Protects the feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
1. Preparation and Designated Area:
-
Establish a designated area within the laboratory for working with this compound.[3]
-
Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[3]
-
Keep acids away from the work area to prevent the formation of highly toxic hydrogen cyanide gas.[3]
2. Handling (Inside the Fume Hood):
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust.
-
Dissolving/Use in Reaction: Immediately transfer the weighed compound into the reaction vessel or solvent.
3. Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use. A pH 10 buffer solution can be used for initial decontamination of surfaces.[3]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
Emergency Response Protocol
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][6] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[3][6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately.[2][6] If breathing is difficult or has stopped, provide artificial respiration.[2][7] Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[2][8] Seek immediate medical attention. |
Spill Response:
-
Small Spill (inside a fume hood):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.[5]
-
Decontaminate the spill area.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's emergency response team.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for organic/cyanide waste.[3]
Disposal Procedure:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
Workflow and Decision Making
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C7H7ClN2 | CID 2734116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
